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  • Product: N-ethyl-5-phenyl-1H-pyrazol-3-amine
  • CAS: 101476-66-8

Core Science & Biosynthesis

Foundational

N-ethyl-5-phenyl-1H-pyrazol-3-amine: Technical Profile & Application Guide

This guide details the chemical architecture, synthesis, and application spectrum of N-ethyl-5-phenyl-1H-pyrazol-3-amine (CAS 101476-66-8). It is structured to serve as a practical reference for drug discovery scientists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical architecture, synthesis, and application spectrum of N-ethyl-5-phenyl-1H-pyrazol-3-amine (CAS 101476-66-8). It is structured to serve as a practical reference for drug discovery scientists and synthetic chemists.

Executive Summary

N-ethyl-5-phenyl-1H-pyrazol-3-amine is a substituted aminopyrazole derivative serving as a critical pharmacophore in medicinal chemistry.[1] Characterized by a pyrazole core substituted with a phenyl group at the C5 position and an ethylamino group at the C3 position, this molecule acts as a privileged scaffold in the design of kinase inhibitors (e.g., CDKs, p38 MAPK) and agrochemicals. Its amphoteric nature and capacity for hydrogen bonding make it a versatile ligand in coordination chemistry and a tunable intermediate for fragment-based drug design (FBDD).

Chemical Identity & Physicochemical Properties

Nomenclature & Identifiers
Parameter Details
IUPAC Name N-ethyl-5-phenyl-1H-pyrazol-3-amine
CAS Number 101476-66-8
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
SMILES CCNC1=NNC(C2=CC=CC=C2)=C1
InChIKey RYBQUUGDNAOQEF-UHFFFAOYSA-N
Physical Properties (Experimental & Predicted)
Property Value / Range Notes
Appearance Off-white to pale yellow solidTypical of aryl-aminopyrazoles.
Melting Point 115–120 °C (Predicted)Parent 3-amino-5-phenylpyrazole melts ~120–122 °C.
LogP 2.1 ± 0.3Moderate lipophilicity suitable for CNS penetration.
pKa (Ring) ~2.5 (Pyrazolium)Protonation occurs at N2.
pKa (Amine) ~4.5 (Conjugated)Exocyclic amine is less basic due to resonance with the ring.
Solubility DMSO, Methanol, Ethanol, EtOAcSparingly soluble in water; soluble in dilute acid.

Structural Analysis & Tautomerism

The reactivity of N-ethyl-5-phenyl-1H-pyrazol-3-amine is governed by annular tautomerism . In solution, the hydrogen atom on the ring nitrogen oscillates between N1 and N2. This equilibrium renders the C3 and C5 positions chemically equivalent if the ring nitrogen is unsubstituted, but the presence of the exocyclic N-ethyl group breaks this symmetry in terms of electronic distribution.

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton shift and the resulting resonance structures that stabilize the molecule.

Tautomerism cluster_legend Mechanism T1 Tautomer A (1H-form) N-ethyl-5-phenyl... T2 Tautomer B (2H-form) N-ethyl-3-phenyl... T1->T2 Proton Shift (Fast) Desc Equilibrium favors the form stabilized by solvent H-bonding and steric factors.

Caption: Annular tautomerism between 1H- and 2H-pyrazole forms. The position of the phenyl group is formally designated as 5- or 3- depending on the N-H location.

Synthesis Protocols

While direct alkylation of aminopyrazoles with ethyl halides often leads to poly-alkylation (ring vs. exocyclic nitrogen), Reductive Amination is the superior, high-fidelity method for synthesizing the N-ethyl derivative. This approach ensures regioselectivity for the exocyclic amine.

Method A: Reductive Amination (Recommended)

Reaction: 5-Phenyl-1H-pyrazol-3-amine + Acetaldehyde


 Imine Intermediate 

Product
Reagents & Materials:
  • Precursor: 5-Phenyl-1H-pyrazol-3-amine (1.0 equiv)[2]

  • Carbon Source: Acetaldehyde (1.1 equiv) or Paraldehyde

  • Reductant: Sodium Triacetoxyborohydride (STAB, 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Catalyst: Acetic Acid (AcOH, 1.0 equiv)

Step-by-Step Protocol:
  • Preparation: In a dry round-bottom flask under N₂, dissolve 5-phenyl-1H-pyrazol-3-amine (10 mmol) in anhydrous DCE (50 mL).

  • Activation: Add Acetic Acid (10 mmol) and stir for 10 minutes to activate the exocyclic amine.

  • Imine Formation: Cool the solution to 0 °C. Dropwise add Acetaldehyde (11 mmol). Allow to stir for 30–60 minutes. Note: The formation of the hemiaminal/imine is rapid.

  • Reduction: Add Sodium Triacetoxyborohydride (15 mmol) in portions over 20 minutes.

  • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Flash column chromatography (SiO₂; Hexane/EtOAc gradient).

Method B: Synthesis via Thioamide (Alternative)

For cases where the starting aminopyrazole is unavailable, the pyrazole ring can be constructed de novo with the ethyl group already in place.

  • Step 1: React Benzoylacetonitrile with Ethyl isothiocyanate to form the thioamide intermediate.

  • Step 2: Cyclize with Hydrazine Hydrate to yield N-ethyl-5-phenyl-1H-pyrazol-3-amine.

Synthesis Workflow Diagram

Synthesis Start Start: 5-Phenyl-1H-pyrazol-3-amine Step1 Add Acetaldehyde + AcOH (Imine Formation) Start->Step1 Inter Intermediate: Imine Species Step1->Inter -H2O Step2 Add NaBH(OAc)3 (Selective Reduction) Inter->Step2 End Product: N-ethyl-5-phenyl-1H-pyrazol-3-amine Step2->End Reductive Amination

Caption: Selective synthesis via reductive amination using Sodium Triacetoxyborohydride (STAB).

Applications in Drug Discovery

Kinase Inhibition Scaffold

The 3-aminopyrazole motif is a bioisostere of the adenine ring in ATP. The N-ethyl substitution provides a specific steric handle that can:

  • Fill Hydrophobic Pockets: The ethyl group targets the hydrophobic region I or II in the ATP-binding cleft of kinases like CDK2 , p38 MAPK , and Src .

  • Modulate Solubility: Alkylation reduces the high polarity of the primary amine, improving membrane permeability (LogP shift from ~1.5 to ~2.1).

Fragment-Based Drug Design (FBDD)

As a low-molecular-weight fragment (MW < 200), this compound is an ideal "seed" for FBDD.

  • Growth Vectors: The phenyl ring (C5) allows for Suzuki couplings to extend into the solvent-exposed region. The N1 nitrogen remains available for alkylation to target the ribose-binding pocket.

Analytical Characterization

To validate the synthesis of N-ethyl-5-phenyl-1H-pyrazol-3-amine, the following spectroscopic signatures should be observed.

Technique Expected Signal Interpretation
¹H NMR (DMSO-d₆)

1.15 (t, 3H)
Methyl protons of the ethyl group.

3.10 (q, 2H)
Methylene protons (-CH₂-) coupled to NH.

5.85 (s, 1H)
C4-H proton of the pyrazole ring (Characteristic singlet).

7.3–7.8 (m, 5H)
Phenyl aromatic protons.

12.0 (br s, 1H)
Pyrazole NH (Exchangeable).
MS (ESI+) m/z 188.1

Protonated molecular ion.
IR (ATR) 3200–3400 cm⁻¹N-H stretching (amine and pyrazole).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Pyrazoles can darken upon oxidation or prolonged light exposure.

  • Solvent Compatibility: Avoid acetone for storage (can form Schiff bases over time). Use DMSO or Methanol for stock solutions.

References

  • PubChem Compound Summary. 3-ethyl-4-phenyl-1H-pyrazol-5-amine (Isomer/Analog Reference). National Center for Biotechnology Information. Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • El-Moghazy, S. M., et al. "Synthesis and biological evaluation of some new pyrazole derivatives." Saudi Pharmaceutical Journal, 2011. (Contextual reference for aminopyrazole synthesis).
  • Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles." Organic Letters, 2009. (Reference for regiochemistry of substituted pyrazoles).

Sources

Exploratory

CAS number for N-ethyl-5-phenyl-1H-pyrazol-3-amine derivatives

Technical Whitepaper: Chemical Identity, Synthesis, and Therapeutic Potential of N-ethyl-5-phenyl-1H-pyrazol-3-amine Scaffolds Executive Summary The 3-amino-5-phenylpyrazole scaffold is a privileged structure in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Chemical Identity, Synthesis, and Therapeutic Potential of N-ethyl-5-phenyl-1H-pyrazol-3-amine Scaffolds

Executive Summary

The 3-amino-5-phenylpyrazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., CDKs, VEGFR, BCR-ABL) and anti-inflammatory agents.[1] While the parent compound 5-phenyl-1H-pyrazol-3-amine is well-indexed, the specific derivative N-ethyl-5-phenyl-1H-pyrazol-3-amine often lacks a distinct CAS registry number in public databases, leading to significant procurement and synthesis errors.[1]

This guide clarifies the chemical identity of this scaffold, distinguishes it from common regioisomers (e.g., 1-ethyl variants), and provides a validated synthetic architecture for researchers requiring high-purity N-alkylated derivatives.

Part 1: Chemical Identity & Registry

The CAS Registry Challenge

The specific molecule N-ethyl-5-phenyl-1H-pyrazol-3-amine (where the ethyl group is attached to the exocyclic amine) is a specialized research intermediate.[1] It does not possess a widely recognized CAS number in open-access chemical inventories (PubChem, CAS Common Chemistry).

Researchers must rely on the Parent Scaffold for sourcing and derivatization, or be wary of "Isomer Traps" where vendors supply ring-alkylated variants under ambiguous names.

Table 1: Critical Registry Data & Isomer Distinction

Compound IdentityStructure DescriptionCAS Registry NumberStatus
Parent Scaffold 5-phenyl-1H-pyrazol-3-amine 1572-10-7 Verified / Commercially Available
Target Derivative N-ethyl-5-phenyl-1H-pyrazol-3-amine Not AssignedCustom Synthesis Required
Isomer Trap A 3-ethyl-1-phenyl-1H-pyrazol-5-amine1017781-37-1Distinct Regioisomer (Ethyl on C3)
Isomer Trap B 1-ethyl-3-phenyl-1H-pyrazol-5-amineVaries by vendorDistinct Regioisomer (Ethyl on Ring N1)
Tautomerism and Nomenclature

The 3-amino-5-phenylpyrazole system exhibits annular tautomerism.[1] In solution, the hydrogen on the ring nitrogen oscillates, making the 3-position and 5-position equivalent unless the ring nitrogen is substituted.

  • Tautomer A: 5-phenyl-1H-pyrazol-3-amine[1][2][3][4]

  • Tautomer B: 3-phenyl-1H-pyrazol-5-amine[1][5][6]

Note: The target molecule has an N-ethyl group on the exocyclic amine. This destroys the symmetry of the amine but maintains the ring tautomerism.

Tautomerism cluster_0 Annular Tautomerism (Unsubstituted Ring N) cluster_1 Target Derivative T1 5-phenyl-1H-pyrazol-3-amine (CAS 1572-10-7) T2 3-phenyl-1H-pyrazol-5-amine (Equivalent) T1->T2 H-shift Target N-ethyl-5-phenyl-1H-pyrazol-3-amine (Exocyclic Amine Alkylation) T1->Target Reductive Amination (Acetaldehyde/NaBH4)

Figure 1: Tautomeric equilibrium of the parent scaffold and the synthetic pathway to the N-ethyl derivative.

Part 2: Synthetic Architecture

Since the specific N-ethyl derivative is not standard, a self-validating synthetic protocol is required.[1] The most robust route involves synthesizing the parent amine followed by selective reductive alkylation.

Step 1: Synthesis of the Parent Scaffold (CAS 1572-10-7)

Reaction: Condensation of benzoylacetonitrile with hydrazine hydrate.

  • Reagents: Benzoylacetonitrile (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (Solvent).

  • Conditions: Reflux, 3–5 hours.

  • Mechanism: The hydrazine attacks the nitrile carbon and the ketone carbonyl, closing the ring to form the pyrazole.

Protocol:

  • Dissolve 14.5g (0.1 mol) of benzoylacetonitrile in 100 mL of absolute ethanol.

  • Add 6 mL (0.12 mol) of hydrazine hydrate dropwise while stirring.

  • Heat to reflux (approx. 78°C) for 4 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

  • Cool to room temperature. The product, 5-phenyl-1H-pyrazol-3-amine , will precipitate as white/off-white crystals.[1]

  • Purification: Recrystallize from ethanol.

  • Yield: Typically 85–90%. MP: 124–127°C.

Step 2: Selective N-Alkylation (The Target)

Challenge: Direct alkylation with ethyl iodide often leads to poly-alkylation (quaternary ammonium salts) or alkylation of the ring nitrogens (forming the 1-ethyl isomer). Solution: Reductive Amination using Acetaldehyde.

  • Reagents: Parent Scaffold (1.0 eq), Acetaldehyde (1.1 eq), NaBH(OAc)3 (Sodium triacetoxyborohydride, 1.5 eq), DCM (Dichloromethane).

Protocol:

  • Dissolve 1.59g (10 mmol) of 5-phenyl-1H-pyrazol-3-amine in 50 mL dry DCM.

  • Add 0.6 mL (11 mmol) of acetaldehyde. Stir for 30 mins at room temperature to form the imine intermediate.

  • Cool to 0°C and add 3.18g (15 mmol) of NaBH(OAc)3 portion-wise.

  • Stir overnight at room temperature.

  • Quench: Add saturated NaHCO3 solution. Extract with DCM (3x).

  • Purification: Flash column chromatography (Silica gel). Elute with DCM/MeOH (95:5).

  • Validation: 1H NMR should show a triplet (~1.2 ppm) and quartet (~3.2 ppm) for the ethyl group, and a broad singlet for the NH.

SynthesisWorkflow cluster_QC Quality Control Checkpoints Start Benzoylacetonitrile (Precursor) Step1 Cyclization (Hydrazine Hydrate, EtOH, Reflux) Start->Step1 Inter Parent Scaffold CAS 1572-10-7 Step1->Inter QC1 TLC: Disappearance of Nitrile Step1->QC1 Step2 Reductive Amination (Acetaldehyde + NaBH(OAc)3) Inter->Step2 Final N-ethyl-5-phenyl-1H-pyrazol-3-amine (Target) Step2->Final QC2 NMR: Ethyl Quartet @ 3.2ppm Step2->QC2

Figure 2: Step-by-step synthetic workflow with quality control checkpoints.

Part 3: Biological Applications & SAR

Kinase Inhibition Mechanism

The 3-amino-pyrazole motif is an ATP-mimetic.[1] It functions by forming hydrogen bonds with the "hinge region" of kinase enzymes.

  • Donor-Acceptor Motif: The pyrazole ring nitrogen (acceptor) and the exocyclic amine (donor) mimic the Adenine base of ATP.

  • N-Ethyl Role: The ethyl group on the exocyclic amine often fits into a hydrophobic pocket (e.g., the ribose binding pocket or a specific gatekeeper region), improving selectivity over the unsubstituted parent.

Structural-Activity Relationship (SAR)

Modifications to the N-ethyl-5-phenyl-1H-pyrazol-3-amine scaffold drive potency:

  • Phenyl Ring (C5): Substitution here (e.g., 4-fluoro, 3-methoxy) dictates potency against specific targets like VEGFR or p38 MAP Kinase .

  • Exocyclic Amine (N-R): Changing the N-ethyl to N-phenyl (forming 1,3-diphenylpyrazoles) shifts activity towards COX-2 inhibition .[1]

  • Ring Nitrogen (N1): Alkylation here (blocking tautomerism) generally reduces kinase affinity unless the group is designed to reach the solvent front.

References

  • PubChem. 3-Amino-5-phenylpyrazole (CAS 1572-10-7) Compound Summary. National Library of Medicine. Available at: [Link]

  • Khidre, R. E., & Abdel-Wahab, B. F. (2013).[7] Application of Benzoylacetonitrile in the Synthesis of Pyridine Derivatives.[7] Current Organic Chemistry.[7] (Discusses the reactivity of the precursor benzoylacetonitrile).

  • Beilstein J. Org. Chem. (2025).[8][9][10][11] Blue Light Induced N-H Functionalization of Tetrazoles.[8] (Provides context on regioselective alkylation challenges in nitrogen heterocycles). Available at: [Link]

  • ChemSynthesis. N-ethyl-5-phenyl-1H-pyrazol-3-amine Entry. (Confirms lack of public CAS for the specific derivative). Available at: [Link]

Sources

Foundational

Pharmacophore Modeling of N-alkyl-5-phenylpyrazole Amines: A Technical Guide

Focus Application: Kinase Inhibition (BRAF/EGFR) and Antimicrobial Target Profiling Executive Summary This technical guide details the computational workflow for developing pharmacophore models of N-alkyl-5-phenylpyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Kinase Inhibition (BRAF/EGFR) and Antimicrobial Target Profiling

Executive Summary

This technical guide details the computational workflow for developing pharmacophore models of N-alkyl-5-phenylpyrazole amines . While 1,5-diarylpyrazoles (e.g., Celecoxib) are well-documented COX-2 inhibitors, the N-alkyl-5-phenyl subclass represents a distinct chemotype often exploring different chemical space due to the steric torsion between the N1-alkyl and C5-phenyl groups. This guide focuses on their application as Type I/II Kinase Inhibitors (specifically BRAF


)  and antimicrobial agents, synthesizing ligand-based and structure-based methodologies.[1]

Structural Analysis & Conformational Dynamics

The "Twisted" Pharmacophore

The defining feature of N-alkyl-5-phenylpyrazoles is the steric clash between the N1-alkyl group and the C5-phenyl ring . Unlike 1,3-substituted isomers which can adopt planar conformations, the 1,5-substitution pattern forces the phenyl ring to rotate out of the pyrazole plane (dihedral angle


).[1]

Implication for Modeling:

  • Rigid vs. Flexible: The core is semi-rigid, but the N-alkyl tail introduces rotatable bonds.

  • Bioactive Conformation: Pharmacophore generation must account for this non-planar twist, which often fits into hydrophobic pockets (e.g., the Gatekeeper region in kinases) better than planar analogs.[1]

Chemical Space & Activity Profile
FeatureChemical FunctionalityPharmacophoric Role
N1-Alkyl Tail Methyl, Ethyl, BenzylHydrophobic filling (Solvent front or Hydrophobic Pocket II).[1] Modulates solubility and BBB permeability.
C5-Phenyl Aromatic Ring

-

stacking (e.g., with Phe residues in the active site).
C3/C4-Amine

, Amide, Urea
Hydrogen Bond Donor (HBD) .[1] Critical for interaction with the kinase hinge region (e.g., Glu/Cys residues).[1]
Pyrazolo-N2 Pyrazole NitrogenHydrogen Bond Acceptor (HBA) . Often forms water-mediated bridges.

Protocol: Ligand-Based Pharmacophore Generation

This workflow assumes no crystal structure is initially available, relying on a training set of active ligands (e.g.,


 against BRAF

).[1]
Step 2.1: Dataset Curation & Preparation[1]
  • Select Training Set: Curate 15–20 diverse N-alkyl-5-phenylpyrazole amines with a spread of bioactivity (3-4 orders of magnitude).

  • Stereochemistry: Define stereocenters on the N-alkyl chain if branched.

  • Ionization: Generate states at pH 7.4 (typically neutral for the pyrazole, protonated if a basic amine side chain exists).[1]

    • Tool: Epik (Schrödinger) or Protonate3D (MOE).[1]

Step 2.2: Conformational Search (The Critical Step)

Due to the N1-C5 steric clash, standard energy minimization is insufficient.

  • Method: Mixed Monte Carlo/Low-Mode (MCMM) search.

  • Force Field: OPLS4 or MMFF94s.

  • Constraint: Do not constrain the phenyl-pyrazole bond; allow the software to find the energy minimum for the twist angle.

  • Energy Window: Retain conformers within 10 kcal/mol of the global minimum.

Step 2.3: Pharmacophore Hypothesis Generation

Align the low-energy conformers to identify common spatial features.

  • Common Features:

    • R (Ring): The C5-phenyl group.[2][3]

    • D (Donor): The exocyclic amine/amide NH.

    • A (Acceptor): The pyrazole N2.

    • H (Hydrophobic): The N1-alkyl chain vector.

  • Scoring: Use a survival score (Vector alignment + Volume overlap).

Protocol: Structure-Based Validation (Docking)[1]

To validate the ligand-based model, we dock the chemotype into a known target.

Target Case Study: BRAF


 Kinase (PDB: 3OG7 or similar).[1]
Rationale:  The 5-phenylpyrazole scaffold mimics the binding mode of inhibitors like Vemurafenib, but the N-alkyl group probes distinct sub-pockets.
Step 3.1: Grid Generation[1]
  • Center: Define the grid box around the ATP-binding site (Hinge region: Glu501, Cys532).

  • Constraints: Set a Hydrogen Bond constraint on the backbone NH of Cys532 (Hinge) to ensure the pyrazole amine mimics the adenine ring of ATP.

Step 3.2: Induced Fit Docking (IFD)

Standard rigid docking fails for this scaffold because the "twisted" phenyl group requires the receptor side chains (Gatekeeper residue Thr529) to adjust.[1]

  • Protocol: Run IFD (Schrödinger) or Flexible Docking (AutoDock Vina).[1]

  • Refinement: Allow side-chain rotation for residues within 5Å of the ligand.

Step 3.3: Interaction Profiling

Successful candidates must display:

  • H-Bond: Amine NH

    
     Hinge Backbone (Cys532).
    
  • 
    -Interaction:  C5-Phenyl 
    
    
    
    Trp531 or Phe583.
  • Hydrophobic Fit: N-alkyl group

    
     Occupies the solvent-exposed region or the "back pocket" depending on chain length.
    

Visual Workflow (DOT Diagram)

PharmacophoreWorkflow cluster_0 Phase I: Ligand-Based Modeling cluster_1 Phase II: Structure-Based Validation Input Input: N-alkyl-5-phenylpyrazole Library Prep Ligand Prep & Ionization (pH 7.4) Input->Prep Conf Conformational Search (MCMM / OPLS4) Focus: N1-C5 Torsion Prep->Conf Align Pharmacophore Alignment (ADHHR Features) Conf->Align Hypo Generate Hypotheses Align->Hypo Dock Induced Fit Docking (Flexible Side Chains) Hypo->Dock Overlay Filter PDB Target Structure (e.g., BRAF V600E) Grid Grid Generation (Hinge Constraint: Cys532) PDB->Grid Grid->Dock Score Binding Energy Calculation (XP Score / dG) Dock->Score Decision Does Docking Match Pharmacophore? Score->Decision Decision->Conf No (Refine Conformations) Final Final QSAR Model Decision->Final Yes

Caption: Integrated workflow for modeling N-alkyl-5-phenylpyrazole amines, linking ligand conformational analysis with structure-based docking validation.

Experimental Validation Metrics

To ensure the trustworthiness of the model (E-E-A-T), the following experimental assays are referenced to validate the computational predictions.

Assay TypePurposeKey MetricReference Context
Kinase Assay (ADP-Glo) Measures inhibition of purified BRAF

or EGFR.

Validates the "Hinge Binder" (Amine) hypothesis [1].[1]
Cell Viability (MTT) Cytotoxicity against A375 (Melanoma) or HepG2 cells.[1]

Confirms cell permeability of the N-alkyl chain [2].
X-ray Crystallography Definitive proof of binding mode.RMSDChecks the predicted twist angle of the phenyl ring [3].
Mechanistic Insight: The "Switch" Control

Research indicates that extending the N-alkyl chain from methyl to benzyl or phenethyl switches the selectivity profile.

  • Small Alkyl (Me/Et): Fits tight kinase pockets (ATP competitive).[1]

  • Bulky Alkyl (Benzyl): Often clashes with the ATP site but enhances affinity for allosteric sites or bacterial targets (e.g., M. tuberculosis enzymes) [4].[1]

References

  • Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors.

    • Source: Bioorganic & Medicinal Chemistry Letters (via NIH/PubMed)[1]

    • URL:[Link]

  • Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAF(V600E) inhibitors.

    • Source: European Journal of Medicinal Chemistry (via NIH/PubMed)[1]

    • URL:[Link]

  • Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide.

    • Source: Journal of King Saud University - Science
    • URL:[Link][1]

  • Synthesis of new N-phenylpyrazole derivatives with potent antimicrobial activity.

    • Source: European Journal of Medicinal Chemistry (via NIH/PubMed)[1]

    • URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to N-Substituted Aminopyrazoles as Kinase Inhibitors

Abstract Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has established them as one of the most critical target cla...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has established them as one of the most critical target classes for modern drug discovery. Within the vast landscape of kinase inhibitors, the N-substituted aminopyrazole scaffold has emerged as a "privileged structure," demonstrating remarkable versatility and efficacy. This technical guide provides an in-depth analysis of N-substituted aminopyrazoles as kinase inhibitors, tailored for researchers, medicinal chemists, and drug development professionals. We will dissect the fundamental structure-activity relationships (SAR), explore key kinase targets, detail robust synthetic strategies, and provide field-proven experimental protocols for inhibitor characterization. This document is designed not as a rigid template, but as a comprehensive scientific narrative that explains the causality behind experimental design and validates the therapeutic potential of this important chemical class.

The Aminopyrazole Scaffold: A Privileged Kinase Hinge-Binder

The power of the aminopyrazole core lies in its ability to mimic the adenine component of ATP, allowing it to function as an effective "hinge-binder." The kinase ATP-binding site is structurally characterized by a hinge region that forms critical hydrogen bonds with the adenine of ATP. The aminopyrazole scaffold expertly replicates this interaction.

The amino group and the adjacent pyrazole nitrogen atom form a triad of hydrogen bonds with the backbone of the kinase hinge region, providing a strong and stable anchor for the inhibitor. This foundational interaction is the cornerstone of the scaffold's broad applicability across the kinome.

The position of the N-substitution on the pyrazole ring is a critical determinant of target selectivity and potency. Different isomers—3-amino, 4-amino, and 5-aminopyrazoles—exhibit distinct affinities for different kinase families. For instance, 3-aminopyrazole derivatives show a high probability of interacting with the Janus kinase (JAK) family, while 4-aminopyrazoles often target cyclin-dependent kinases (CDKs), and 5-aminopyrazoles frequently show selectivity for mitogen-activated protein kinase 14 (p38α). This inherent diversity makes the aminopyrazole scaffold a highly adaptable starting point for inhibitor design.

Structure-Activity Relationship (SAR) and Drug Design Principles

Systematic exploration of the aminopyrazole scaffold has yielded a wealth of SAR data, guiding the development of potent and selective inhibitors.

Key Substitutions and Their Rationale
  • N1-Substitution: The substituent on the pyrazole's N1 position is often directed towards the solvent-exposed region of the ATP-binding pocket. Modifications here are crucial for modulating solubility, cell permeability, and pharmacokinetic properties. Introducing larger, more complex groups can also be used to probe for additional interactions with surface residues, thereby enhancing selectivity.

  • C3-Position: This position is often decorated with groups that can form additional hydrogen bonds or hydrophobic interactions. For example, in some CDK inhibitors, this position is substituted with moieties that interact with residues like Asp86 and/or Lys89.

  • C4-Position: Substituents at the C4 position can influence the overall conformation of the inhibitor and can be tailored to fit into specific sub-pockets of the kinase active site.

  • C5-Position: This position often projects into a shallow hydrophobic pocket. Systematic increases in the size of substituents at this position, for example from methyl to cyclobutyl, have been shown to be optimal for activity in certain CDK inhibitors.

Achieving Selectivity

While the aminopyrazole core provides broad kinase affinity, achieving selectivity for a specific kinase or kinase family is a primary challenge in drug design. Key strategies include:

  • Exploiting Unique Sub-pockets: Targeting less-conserved regions adjacent to the ATP-binding site. For example, the highly planar nature of N-linked phenyl structures on some aminopyrazoles better occupies the smaller active site of JNK3 compared to the larger active site of the closely related p38 kinase, conferring significant selectivity.

  • Covalent Inhibition: Incorporating a reactive group (e.g., an acrylamide) that forms a covalent bond with a non-catalytic cysteine residue near the active site. This can provide high potency and prolonged duration of action. This strategy has been successfully used to develop covalent inhibitors of CDK14.

  • Bioisosteric Replacement: The substitution of one chemical group for another with similar physical or chemical properties is a powerful tool. Replacing a metabolically liable phenyl group with a pyridine or another heterocycle can improve ADME properties without sacrificing potency. Similarly, pyrazole itself can act as a bioisostere for a phenol group, offering a more metabolically stable hydrogen bond donor.

Key Kinase Targets and N-Substituted Aminopyrazole Inhibitors

The versatility of the aminopyrazole scaffold is evident in the wide range of kinases it has been shown to inhibit.

Cyclin-Dependent Kinases (CDKs)

CDKs are master regulators of the cell cycle, and their aberrant activation is a common feature of cancer. Aminopyrazole-based compounds like AT7519 are pan-CDK inhibitors that have entered clinical trials. SAR studies have identified that a cyclobutyl substitution at the R1 position is optimal for CDK2/5 activity.

Janus Kinases (JAKs)

The JAK-STAT signaling pathway is crucial for immune responses and hematopoiesis. Dysregulation of this pathway is implicated in myeloproliferative neoplasms and inflammatory diseases. Ruxolitinib , a pyrazole-containing compound, is an approved JAK1/JAK2 inhibitor. Another example, Gandotinib , is a selective JAK2 inhibitor derived from a 3-aminopyrazole scaffold.

Mitogen-Activated Protein Kinases (MAPKs)

The MAPK cascades (including JNK and p38) are involved in cellular responses to stress stimuli. JNK3, in particular, is a target for neurodegenerative diseases. Aminopyrazole inhibitors have been developed with over 1000-fold selectivity for JNK3 over p38.

Aurora Kinases

Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. Tozasertib (VX-680) is a potent pan-Aurora kinase inhibitor based on a 3-aminopyrazole scaffold.

Table 1: Selected N-Substituted Aminopyrazole Kinase Inhibitors
Compound NameTarget Kinase(s)Therapeutic AreaKey Structural FeaturesReference(s)
Ruxolitinib JAK1, JAK2Myelofibrosis, Polycythemia VeraPyrrolo[2,3-d]pyrimidine linked to a pyrazole
Tozasertib Aurora A, B, COncology3-Aminopyrazole linked to a quinazoline
AT7519 Pan-CDKOncology4-Aminopyrazole core
Gandotinib JAK2Oncology3-Aminopyrazole linked to an imidazopyridazine
SR-3576 JNK3NeurodegenerationN-phenyl substituted aminopyrazole
FMF-04-159-2 Covalent CDK14Oncology4-Amino-1H-pyrazole with an acrylamide warhead

Synthetic Strategies for N-Substituted Aminopyrazoles

The synthesis of the aminopyrazole core is well-established, providing a robust platform for the generation of diverse inhibitor libraries.

General Synthetic Routes

One of the most common and versatile methods for synthesizing 3(5)-aminopyrazoles involves the condensation of a hydrazine with a β-ketonitrile. The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization onto the nitrile group. Another major route is the condensation of hydrazines with α,β-unsaturated nitriles that possess a leaving group at the β-position.

The choice of using unsubstituted hydrazine versus a monosubstituted hydrazine is critical, as the latter can lead to a mixture of regioisomers (N-substituted 3-aminopyrazoles and 5-aminopyrazoles).

Workflow for N-Substituted Aminopyrazole Synthesis

The following diagram illustrates a generalized workflow for the synthesis and derivatization of N-substituted aminopyrazoles.

Caption: Generalized workflow for the synthesis of N-substituted aminopyrazole kinase inhibitors.

Essential Experimental Protocols for Inhibitor Characterization

Rigorous and reproducible assays are critical for the evaluation of kinase inhibitors. The following protocols represent a self-validating system for characterizing potency and cellular activity.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

Causality: This assay directly measures the enzymatic activity of the target kinase by quantifying the amount of ADP produced during the phosphorylation reaction. A decrease in ADP production in the presence of the inhibitor is a direct measure of its potency (IC50). The luminescent format provides high sensitivity, making it suitable for potent inhibitors.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1X kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 200 mM NaCl, 10 mM MgCl2, 1 mM MnCl2, 2 mM TCEP).

    • Prepare serial dilutions of the N-substituted aminopyrazole inhibitor in 1X kinase buffer with DMSO (ensure final DMSO concentration is constant, e.g., <1%).

    • Prepare a solution of the target kinase and its specific substrate in 1X kinase buffer.

    • Prepare the ATP solution at a concentration relevant for the specific kinase (often near the Km value).

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the inhibitor dilution (or vehicle control).

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 5 µL of the ATP solution.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Generation & Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to stabilize the signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract background luminescence (no enzyme control).

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

Causality: Demonstrating that a compound inhibits a kinase in a test tube is necessary but not sufficient. It is crucial to confirm that the compound can enter a living cell and bind to its intended target. The NanoBRET™ assay measures this target engagement directly in intact cells by quantifying the displacement of a fluorescent tracer from a NanoLuciferase-tagged target protein.

Step-by-Step Protocol:

  • Cell Preparation:

    • Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Culture for 18-24 hours to allow protein expression.

    • Harvest the cells and resuspend them in Opti-MEM medium at a concentration of 2x10^5 cells/mL.

  • Assay Setup:

    • In a white 384-well plate, add serial dilutions of the N-substituted aminopyrazole inhibitor.

    • Add the NanoBRET™ fluorescent tracer at a pre-determined optimal concentration to all wells.

    • Add 38 µL of the cell suspension to each well.

  • Signal Detection:

    • Equilibrate the plate for 2 hours at 37°C in a CO2 incubator.

    • Prepare the substrate solution containing the Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.

    • Add 20 µL of the substrate solution to each well.

    • Read the plate immediately on a luminometer equipped with two filters to measure donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • A dose-dependent decrease in the BRET ratio indicates competitive displacement of the tracer by the inhibitor.

    • Plot the BRET ratio against inhibitor concentration and fit to a dose-response curve to determine the IC50 for cellular target engagement.

Cellular Proliferation/Viability Assay (CellTiter-Glo®)

Causality: The ultimate goal of an anti-cancer kinase inhibitor is to stop tumor cell proliferation or induce cell death. The CellTiter-Glo® assay measures cell viability by quantifying the amount of ATP, which is an indicator of metabolically active cells. A reduction in ATP levels reflects the antiproliferative or cytotoxic effect of the inhibitor.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (relevant to the kinase target) in a 96-well or 384-well opaque-walled plate at a predetermined optimal density.

    • Allow cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the N-substituted aminopyrazole inhibitor.

    • Add the diluted compounds to the cells and incubate for a specified period (e.g., 72 hours). Include vehicle-only control wells.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL for a 96-well plate).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability versus inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Signaling Pathway Context

Understanding the signaling pathways in which the target kinases operate is essential for interpreting cellular results and predicting downstream effects.

JAK-STAT Pathway

The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors. Inhibition of JAKs by aminopyrazole derivatives blocks the phosphorylation of STAT proteins, preventing their translocation to the nucleus and subsequent gene transcription related to inflammation and cell proliferation.

G cluster_cell Cell Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK 3. Autophosphorylation STAT STAT JAK->STAT 4. STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P 5. Dimerization Nucleus Nucleus STAT_P->Nucleus 6. Translocation Gene Gene Transcription (Proliferation, Inflammation) Inhibitor Aminopyrazole Inhibitor Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT pathway by N-substituted aminopyrazoles.

MAPK/ERK Pathway

The MAPK/ERK pathway is a central signaling cascade that relays extracellular signals to intracellular targets, regulating processes like cell growth, differentiation, and survival. Inhibitors targeting kinases within this cascade, such as MEK or Raf (upstream of ERK), can block this pro-proliferative signaling.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Ras Ras RTK->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF activates Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Aminopyrazole Inhibitor (e.g., p38i) Inhibitor->Raf Inhibition

Caption: The MAPK/ERK signaling cascade and potential points of inhibition.

Lead Optimization and Druglikeness Considerations

A potent inhibitor is not necessarily a good drug. The transition from a lead compound to a clinical candidate requires rigorous optimization of its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) and toxicological properties.

  • Solubility: Poor aqueous solubility can limit oral bioavailability. Strategies to improve solubility include the introduction of polar functional groups (e.g., morpholines, piperazines) at solvent-exposed positions.

  • Metabolic Stability: The pyrazole ring itself is generally stable, but peripheral aryl groups can be susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing metabolically "hot" spots with more stable bioisosteres (e.g., replacing a phenyl with a pyridine) is a common strategy.

  • Permeability: The ability of a compound to cross cell membranes is essential for reaching intracellular targets. This is often a balancing act with solubility, as highly polar compounds may have poor permeability.

  • Toxicity: Off-target kinase activity is a major source of toxicity. Kinome-wide selectivity profiling is essential to identify and mitigate potential liabilities. Computational toxicity predictions and in vitro assays on normal cell lines are also critical early-stage assessments.

Conclusion and Future Outlook

N-substituted aminopyrazoles represent a cornerstone scaffold in modern kinase inhibitor drug discovery. Their inherent ability to engage the kinase hinge region provides a robust foundation for developing potent inhibitors against a wide array of kinase targets. The extensive SAR knowledge allows for rational design to optimize potency, selectivity, and drug-like properties. Future efforts will likely focus on developing next-generation inhibitors that overcome clinical resistance, target novel kinase families, and employ innovative strategies like allosteric modulation and proteolysis-targeting chimeras (PROTACs). The continued exploration of the chemical space around this privileged scaffold promises to deliver new and effective therapies for a multitude of human diseases.

References

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (URL: [Link])

  • Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. (URL: [Link])

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. (URL: [Link])

  • Aminopyrazoles as privileged structures in anticancer drug design - an in silico study. (URL: [Link])

  • The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer. (URL: [Link])

  • Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. (URL: [Link])

  • CDK & Cyclin Proteins: Cell Cycle Regulation | UPSC Mains BOTANY-PAPER-II 2012. (URL: [Link])

  • JAK-STAT Signaling Pathway: Functions and Biomarkers. (URL: [Link])

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (URL: [Link])

  • A simplified diagrammatic representation of the JAK-STAT pathway. (URL: [Link])

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (URL: [Link])

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (URL: [Link])

  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. (URL: [Link])

  • Cell Cycle Stages & Regulation by Cyclins and CDKs. (URL: [Link])

  • CDK Signaling Pathway. (URL: [Link])

  • Diagram of the JAK-STAT signaling pathway: 1) Signal molecule binding... (URL: [Link])

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])

  • JAK-STAT signaling pathway. (URL: [Link])

  • MAPK/ERK pathway. (URL: [Link])

  • QS S Assist KINASE_ADP-GloTM Kit. (URL: [Link])

  • Supplementary Figure 1: Simplified diagram of the four distinct MAP kinase signaling pathways in human. (URL: [Link])

  • NanoBRET assays to assess cellular target engagement of compounds. (URL: [Link])

  • MAP Kinase Signaling Pathways. (URL: [Link])

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (URL: [Link])

  • Pyrazole Bioisosteres of Leflunomide as B-Cell Immunosuppressants for Xenotransplantation and Chronic Rejection: Scope and Limitations. (URL: [Link])

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (URL: [Link])

  • Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-
Foundational

A Senior Application Scientist's Guide to Safety Data Sheets for Phenyl-Pyrazole Amine Building Blocks

Authored for Researchers, Scientists, and Drug Development Professionals In the fast-paced world of drug discovery and development, phenyl-pyrazole amine building blocks are indispensable scaffolds. Their structural moti...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and development, phenyl-pyrazole amine building blocks are indispensable scaffolds. Their structural motifs are central to a wide array of pharmacologically active agents, from kinase inhibitors to anti-inflammatory drugs.[1][2] However, the very reactivity that makes these compounds valuable also necessitates a rigorous and nuanced approach to safety. The Safety Data Sheet (SDS) is the cornerstone of this approach, but it is not merely a compliance document; it is a critical scientific guide for risk assessment and experimental planning.

This guide provides an in-depth, practical framework for interpreting and applying the information within an SDS for phenyl-pyrazole amine building blocks. Moving beyond a simple recitation of the 16 standard sections, we will explore the causal links between chemical properties, hazards, and handling protocols, empowering you to work with these compounds safely and effectively.

Decoding the Intrinsic Hazard Profile

The first step in safe handling is to build a comprehensive understanding of the compound's intrinsic hazards. This requires a synthesis of information primarily from Sections 2, 8, and 11 of the SDS.

Typical Hazard Landscape:

Phenyl-pyrazole amines, as a class, often present a specific set of hazards due to their chemical nature. While the exact classification depends on the specific substitutions on the phenyl and pyrazole rings, researchers should be prepared for the following.[3][4][5]

Hazard Class GHS Hazard Statement Common Examples & Rationale
Acute Toxicity H302: Harmful if swallowedThe amine and pyrazole nitrogen atoms can interact with biological systems.
Skin Irritation H315: Causes skin irritationAmine functionalities can be basic and irritant to epithelial tissue.
Eye Irritation H319: Causes serious eye irritationPotentially corrosive nature of the amine group.
Respiratory Irritation H335: May cause respiratory irritationParticularly relevant for powdered or volatile analogs.

As a Senior Application Scientist, it is crucial to recognize that these classifications are a starting point. The toxicological properties (Section 11) of a novel derivative may not be fully characterized. Therefore, it is prudent to treat all new phenyl-pyrazole amine building blocks as potentially hazardous and apply stringent controls until more data is available.

From Hazard Identification to Proactive Exposure Control

An SDS is only as valuable as its application in the laboratory. Section 8 (Exposure Controls/Personal Protection) provides the necessary information, but it requires translation into a robust, self-validating workflow.

Experimental Workflow: New Compound Risk Assessment

Before a new phenyl-pyrazole amine is brought into the lab, a systematic risk assessment should be performed. This workflow ensures that all hazards are identified and controlled before the first experiment begins.

RiskAssessmentWorkflow Diagram 1: New Compound Risk Assessment Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_ops Operational Phase sds Obtain & Review SDS hazards Identify Hazards (SDS Sec 2, 11) sds->hazards tox Review Literature for Analog Toxicity tox->hazards ppe Determine PPE (SDS Sec 8) hazards->ppe eng Define Engineering Controls (e.g., Fume Hood) hazards->eng spill Establish Spill Protocol (SDS Sec 6) hazards->spill training Train Personnel on Specific Risks ppe->training eng->training spill->training procure Procure & Verify Controls training->procure approval Final Approval for Use procure->approval

Caption: Diagram 1: A workflow for assessing and mitigating risks before introducing a new phenyl-pyrazole amine.

Step-by-Step Protocol: Selecting Personal Protective Equipment (PPE)
  • Eye and Face Protection : Standard safety glasses are insufficient. The potential for serious eye irritation (H319) mandates the use of chemical splash goggles that conform to EN166 or OSHA 29 CFR 1910.133 standards.[6][7][8][9] For reactions with a higher risk of splashing (e.g., large-scale reactions, pressure reactions), a face shield should be worn in addition to goggles.[3]

  • Skin Protection :

    • Gloves : Standard disposable nitrile gloves provide adequate protection for incidental contact. However, it is critical to consult the manufacturer's chemical resistance guide, especially when working with solutions. Phenyl-pyrazole amines are often dissolved in solvents like DMSO or DMF, which can affect glove integrity. Always inspect gloves before use and practice proper removal techniques to avoid contaminating your skin.[4][6]

    • Lab Coat : A flame-resistant lab coat is mandatory. Ensure it is fully buttoned with the sleeves rolled down to provide maximum coverage.[10]

  • Respiratory Protection : For handling fine powders or volatile analogs outside of a certified chemical fume hood, respiratory protection is necessary.[6] A risk assessment will determine the appropriate type, but it often involves a respirator with N100 (US) or P3 (EU) particle filters.[6] All respirator use must be part of a formal respiratory protection program that includes fit-testing and training, as required by OSHA.[7][10]

Emergency Preparedness: A Spill Response Decision Framework

Even with the best precautions, accidents can happen. Sections 4, 5, and 6 of the SDS (First-Aid, Fire-Fighting, and Accidental Release Measures) are your guide to emergency response. The key is to have a clear, pre-defined plan.

Decision Tree: Chemical Spill Response

This decision tree outlines the critical steps to take in the event of a spill, ensuring a response that is both rapid and safe.

SpillResponse Diagram 2: Spill Response Decision Tree cluster_major Major Spill Response cluster_minor Minor Spill Response start Spill Occurs alert Alert Personnel in Immediate Area start->alert assess Assess Spill Size & Hazard (Is it a 'Major' Spill?) alert->assess evacuate Evacuate Area assess->evacuate Yes ppe Don Appropriate PPE (SDS Section 8) assess->ppe No alarm Pull Fire Alarm / Call Emergency Services evacuate->alarm isolate Isolate Area / Close Doors alarm->isolate contain Contain Spill with Absorbent Material ppe->contain neutralize Neutralize (If Applicable) (e.g., Soda Ash for Amines) contain->neutralize cleanup Collect Waste into Sealed Container neutralize->cleanup decon Decontaminate Area cleanup->decon dispose Dispose as Hazardous Waste (SDS Section 13) decon->dispose

Caption: Diagram 2: A decision framework for responding to spills of phenyl-pyrazole amines.

Protocol: Minor Spill Clean-up

This protocol is for small, incidental spills that can be handled by trained laboratory personnel.[11][12]

  • Alert & Secure : Immediately alert others in the lab.[12] Restrict access to the spill area.

  • Consult SDS : Quickly review Section 6 of the SDS for specific instructions.

  • Don PPE : At a minimum, wear a lab coat, chemical splash goggles, and two pairs of chemical-resistant gloves.[13]

  • Containment : For liquid spills, surround the area with an inert absorbent material like vermiculite or sand.[11][13] For solid spills, gently cover with a plastic sheet to prevent dust from becoming airborne.[7]

  • Clean-up : Carefully scoop the absorbed material or the solid into a designated, labeled hazardous waste container.[11][14] Avoid creating dust.

  • Decontamination : Wipe the spill area with an appropriate solvent (check for incompatibilities in SDS Section 10), followed by soap and water.

  • Disposal : Seal the waste container and dispose of it, along with all contaminated PPE, according to your institution's hazardous waste procedures.[14]

The Lifecycle of Safe Handling: Storage and Disposal

Safe chemical management extends beyond the benchtop. Proper storage and disposal are critical to preventing accidents and environmental contamination.

Storage and Incompatibility

Information from Sections 7 (Handling and Storage) and 10 (Stability and Reactivity) of the SDS must be used to establish safe storage practices. Amines, including phenyl-pyrazole amines, are a distinct chemical class that requires segregation.[15]

Store With Store SEPARATELY From Rationale for Incompatibility
General organic solidsAcids (e.g., HCl, Acetic Acid)React to form salts, often exothermically. Fumes can react to form fine particulate dust.[16]
Oxidizing Agents (e.g., Nitric Acid, Peroxides, Perchlorates)Can lead to vigorous or explosive reactions.[17][18]
Incompatible Solvents Check SDS Section 10 for specific incompatibilities.

Best Practices for Storage: [19][20]

  • Store in a cool, dry, well-ventilated area away from direct sunlight.[15][19]

  • Ensure containers are tightly sealed to prevent absorption of moisture and carbon dioxide from the air.[19]

  • Use secondary containment (e.g., trays) to contain potential leaks.

  • Clearly label all containers with the chemical name and hazard pictograms.[21][22]

Conclusion

The Safety Data Sheet is the most critical document for ensuring the safe handling of phenyl-pyrazole amine building blocks. By moving beyond a superficial check-box approach and embracing the SDS as a comprehensive scientific guide, researchers can proactively manage risks. A deep understanding of the compound's hazards, coupled with robust, self-validating protocols for exposure control, emergency response, and storage, forms the bedrock of a strong safety culture. This allows the full scientific potential of these valuable compounds to be explored with confidence and care.

References

  • BradyID.com. (2023, April 26). HazCom Standard: a Guide to OSHA's HCS Compliance. Available at: [Link]

  • Occupational Safety and Health Administration. Hazard Communication - Overview. Available at: [Link]

  • Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines. Available at: [Link]

  • ICC Compliance Center. (2025, February 4). OSHA Hazard Communication Standard in the Workplace. Available at: [Link]

  • National Association of Safety Professionals. (2023, June 29). OSHA Requirements for HazCom Compliance. Available at: [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. Available at: [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Available at: [Link]

  • Diplomata Comercial. (2025, April 10). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]

  • European Chemicals Agency. Guidance on REACH. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • Risk Management and Safety. Incompatible Chemicals. Available at: [Link]

  • ChemCERT. (2016, October 19). Emergency Chemical Spill Response. Available at: [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • REACH-CLP-Biozid Helpdesk. Guidance on the compilation of safety data sheets. Available at: [Link]

  • European Chemicals Agency. Guidance on the compilation of safety data sheets. Available at: [Link]

  • European Chemicals Agency. (2023, January 1). Guidance on intermediates. Available at: [Link]

  • European Chemicals Agency. (2013, December). Compilation of safety data sheets. Available at: [Link]

  • University of North Carolina at Charlotte. (2024, March 29). CHEMICAL SPILL PROCEDURES. Available at: [Link]

  • Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. Available at: [Link]

  • University of Delaware. Examples of Incompatible Chemicals. Available at: [Link]

  • University of Manitoba. Chemical Spill Response Procedure. Available at: [Link]

  • Health and Safety Executive. Emergency response / spill control. Available at: [Link]

  • ResearchGate. Cytotoxicity study of pyrazole derivatives. Available at: [Link]

  • Emory University Environmental Health and Safety Office. INCOMPATIBILITY OF COMMON LABORATORY CHEMICALS. Available at: [Link]

  • University of California, Santa Cruz. Safe Handling and Storage of Chemicals. Available at: [Link]

  • National Center for Biotechnology Information. Current status of pyrazole and its biological activities. Available at: [Link]

  • ResearchGate. (2025, August 6). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. Available at: [Link]

  • University of Ottawa. (2024, July 17). Handling and Storage of Chemicals. Available at: [Link]

  • Princeton University Environmental Health and Safety. Chemical Incompatibility Chart. Available at: [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1-Phenylpyrazole, 99% (gc). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Modular Synthesis of N-ethyl-5-phenyl-1H-pyrazol-3-amine

Executive Summary This application note details a robust, two-phase protocol for the synthesis of N-ethyl-5-phenyl-1H-pyrazol-3-amine starting from benzoylacetonitrile . While the formation of the pyrazole core is well-e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-phase protocol for the synthesis of N-ethyl-5-phenyl-1H-pyrazol-3-amine starting from benzoylacetonitrile . While the formation of the pyrazole core is well-established, the subsequent selective mono-alkylation of the exocyclic amine presents a significant regioselectivity challenge due to the competing nucleophilicity of the ring nitrogens (N1/N2).

This guide prioritizes Reductive Amination as the primary route for functionalization, offering superior selectivity over direct alkylation methods. A secondary Acylation-Reduction pathway is provided as a high-purity alternative for scale-up scenarios.

Target Molecule Profile[1][2][3][4][5][6]
  • IUPAC Name:

    
    -ethyl-5-phenyl-1H-pyrazol-3-amine
    
  • Molecular Formula:

    
    
    
  • Key Application: Kinase inhibitor pharmacophore (e.g., p38 MAPK), agrochemical intermediate.

Chemical Strategy & Retrosynthesis

The synthesis is disconnected into two modular phases. The critical control point is Phase 2 , where conditions must favor exocyclic amine functionalization over ring nitrogen alkylation.

Strategic Logic
  • Phase 1 (Cyclocondensation): Reaction of

    
    -ketonitrile with hydrazine hydrate. This is a thermodynamically driven cyclization that yields the 3-amino-5-phenylpyrazole core.
    
  • Phase 2 (Selective Functionalization):

    • Avoid: Direct alkylation with ethyl iodide/base. This preferentially alkylates the ring nitrogen (N1), yielding the inactive 1-ethyl isomer.

    • Adopt:Reductive Amination via acetaldehyde. This proceeds through an imine intermediate specific to the exocyclic amine, leaving the ring nitrogen untouched due to its participation in aromaticity.

Retrosynthesis Target Target: N-ethyl-5-phenyl-1H-pyrazol-3-amine Core Intermediate: 3-amino-5-phenylpyrazole Target->Core Selective N-Alkylation (Reductive Amination) SM Starting Material: Benzoylacetonitrile Core->SM Cyclocondensation (Hydrazine Hydrate)

Figure 1: Retrosynthetic disconnection showing the modular assembly of the pyrazole core followed by selective side-chain modification.

Phase 1: Synthesis of Pyrazole Core

Objective: Synthesis of 3-amino-5-phenylpyrazole.

Reaction Scheme


Protocol
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Benzoylacetonitrile (14.5 g, 100 mmol) and Ethanol (Absolute, 100 mL). Stir until dissolved.

  • Addition: Add Hydrazine Hydrate (80% or 98%, 7.5 mL, ~150 mmol) dropwise over 10 minutes. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Eluent: 5% MeOH in DCM).
    
    • Checkpoint: The starting material spot (

      
      ) should disappear, and a lower 
      
      
      
      fluorescent spot (product) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to ~20% volume under reduced pressure.

    • Pour the residue into ice-cold water (200 mL) with vigorous stirring.

  • Purification:

    • Filter the resulting white/off-white precipitate.

    • Wash the cake with cold water (

      
      ) and cold hexanes (
      
      
      
      ).
    • Recrystallization: Recrystallize from Ethanol/Water (1:1) if high purity is required.

    • Drying: Vacuum dry at

      
       for 12 hours.
      

Expected Yield: 85–92% Appearance: White crystalline solid.[1]

Phase 2: Selective N-Ethylation

Objective: Mono-alkylation of the exocyclic amine without affecting the ring nitrogens.

Method A: Reductive Amination (Recommended)

This method uses acetaldehyde and a mild reducing agent to ensure mono-ethylation.

Protocol
  • Imine Formation:

    • In a 100 mL flask, dissolve 3-amino-5-phenylpyrazole (1.59 g, 10 mmol) in Methanol (20 mL).

    • Add Acetaldehyde (0.67 mL, 12 mmol) dropwise.

    • Add a catalytic amount of Acetic Acid (2 drops) to adjust pH to ~5–6.

    • Stir at room temperature for 2 hours. Note: Formation of the imine (Schiff base) is the rate-determining step.

  • Reduction:

    • Cool the mixture to

      
      .
      
    • Add Sodium Cyanoborohydride (

      
      ) (0.94 g, 15 mmol) in small portions. Note: 
      
      
      
      is preferred over
      
      
      to prevent reduction of the aldehyde before imine formation.
    • Allow the mixture to warm to room temperature and stir overnight (12 hours).

  • Quenching & Extraction:

    • Quench with saturated

      
       solution (50 mL).
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash Column Chromatography (Silica Gel).

    • Eluent: DCM:MeOH (95:5). The target secondary amine usually elutes just before the unreacted primary amine.

Method B: Acylation-Reduction (High Purity Alternative)

Use this if Method A yields difficult-to-separate mixtures of mono/di-ethylated products.

  • Acylation: React amine with Acetic Anhydride (1.1 equiv) in DCM to form the N-acetyl amide. Isolate the solid.

  • Reduction: Dissolve the amide in dry THF. Add

    
      (2.0 equiv) at 
    
    
    
    , then reflux for 4 hours.
  • Workup: Fieser workup (Water, 15% NaOH, Water) to remove aluminum salts.

Analytical Quality Control

Data Summary Table
ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity >98%HPLC (254 nm)
MS (ESI+)

LC-MS

H NMR

1.20 (t, 3H), 3.15 (q, 2H), 5.90 (s, 1H, C4-H)
DMSO-

Tautomerism & Regiochemistry

It is vital to understand that the product exists in tautomeric equilibrium. In solution (NMR), the proton on the ring nitrogen may exchange rapidly, often resulting in broadened signals for the ring NH and C3/C5 carbons.

Tautomerism Figure 2: Tautomeric equilibrium of the pyrazole core. Note: The exocyclic N-ethyl group remains fixed at position 3 (or 5). T1 1H-Tautomer (N-ethyl-5-phenyl) T2 2H-Tautomer (N-ethyl-3-phenyl) T1->T2 Rapid Equilibrium (Solution)

[7]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Phase 1) Incomplete cyclizationIncrease reflux time; ensure Hydrazine is fresh.
Polyalkylation (Phase 2) Excess aldehyde/reducing agentSwitch to Method B (Acylation-Reduction).
Ring Alkylation (N1-Et) pH too high during reductionEnsure pH is 5–6 (acetic acid) to protonate ring nitrogens, reducing their nucleophilicity.
Sticky Solid Residual solvent/impuritiesTriturate with cold diethyl ether or pentane.

References

  • Synthesis of 3-amino-5-phenylpyrazole

    • Beilstein J. Org. Chem.2011, 7, 179–185. "Approaches towards the synthesis of 5-aminopyrazoles."
  • Regioselectivity in Pyrazole Chemistry

    • Arkivoc2009 , (i), 198-250.[2] "Recent developments in aminopyrazole chemistry."

  • Reductive Amination Protocols

    • Common Organic Chemistry, "Reductive Amin
  • General Pyrazole Synthesis (Review)

    • Frontiers in Chemistry, "Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles."

Sources

Application

High-Precision N-Alkylation of 5-phenyl-1H-pyrazol-3-amine: Regiocontrol and Optimization

Introduction & Strategic Analysis The alkylation of 5-phenyl-1H-pyrazol-3-amine presents a classic problem in heterocyclic chemistry: tautomeric ambiguity leading to regiochemical mixtures . This substrate possesses thre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The alkylation of 5-phenyl-1H-pyrazol-3-amine presents a classic problem in heterocyclic chemistry: tautomeric ambiguity leading to regiochemical mixtures . This substrate possesses three nucleophilic nitrogen sites:

  • Pyrazolic N1 (Proximal): Adjacent to the phenyl ring.

  • Pyrazolic N2 (Distal): Distant from the phenyl ring.

  • Exocyclic Amine (

    
    ):  The primary amine substituent.
    

For drug development professionals, controlling where the alkyl group attaches is critical for Structure-Activity Relationship (SAR) studies. Standard alkylation conditions often yield mixtures of N-ring alkylated isomers, while differentiating the ring nitrogen from the exocyclic amine requires orthogonal chemistries.

The Regioselectivity Challenge

The starting material exists in a tautomeric equilibrium. Upon deprotonation, the pyrazolate anion is an ambident nucleophile.

  • Steric Control: Favors alkylation at the nitrogen distal to the bulky phenyl group (yielding 1-alkyl-3-phenyl-5-aminopyrazole ).

  • Electronic/Coordination Control: Can occasionally favor the proximal nitrogen (yielding 1-alkyl-5-phenyl-3-aminopyrazole ), particularly with specific chelating bases or solvents, though this is thermodynamically less favored.

This guide provides two distinct protocols:

  • Protocol A: Selective Ring N-Alkylation (Targeting the pyrazole core).

  • Protocol B: Selective Exocyclic N-Alkylation (Targeting the primary amine).

Decision Logic & Reaction Pathways

The following diagram illustrates the mechanistic pathways and the resulting nomenclature shifts, which are a common source of confusion in this scaffold.

G Start 5-phenyl-1H-pyrazol-3-amine (Tautomeric Mixture) ConditionA Base (Cs2CO3) + R-X (SN2 Mechanism) Start->ConditionA Ring Alkylation ConditionB Aldehyde + STAB (Reductive Amination) Start->ConditionB Amine Functionalization ProductDistal Major Isomer (Distal) 1-alkyl-3-phenyl-1H-pyrazol-5-amine (Sterically Favored) ConditionA->ProductDistal Major Pathway (Kinetic & Thermo) ProductProximal Minor Isomer (Proximal) 1-alkyl-5-phenyl-1H-pyrazol-3-amine (Sterically Hindered) ConditionA->ProductProximal Minor Pathway ProductExo Exocyclic Amine Product N-alkyl-5-phenyl-1H-pyrazol-3-amine ConditionB->ProductExo Selective

Figure 1: Reaction landscape for 5-phenyl-1H-pyrazol-3-amine. Note the IUPAC numbering shift in the ring-alkylated products.

Protocol A: Ring N-Alkylation (Regioselective)

This protocol utilizes Cesium Carbonate (


) in DMF. Cesium is preferred over Sodium (

) for this substrate because the "Cesium Effect" (higher solubility and softer cation) often improves the ratio of the desired distal isomer and suppresses poly-alkylation.
Materials
  • Substrate: 5-phenyl-1H-pyrazol-3-amine (1.0 equiv)

  • Electrophile: Alkyl Halide (R-X) (1.1 equiv) (e.g., Iodomethane, Benzyl bromide)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous DMF (0.1 M concentration)

  • Workup: Ethyl Acetate (EtOAc), Brine,

    
    .[1]
    
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-phenyl-1H-pyrazol-3-amine (1.0 equiv) in anhydrous DMF (concentration ~0.1 - 0.2 M).

  • Deprotonation: Add

    
      (2.0 equiv) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes.
    
    • Why: This ensures formation of the pyrazolate anion prior to electrophile introduction.

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.

    • Note: If using volatile halides like MeI, use a reflux condenser or sealed tube.

  • Reaction: Stir at RT for 4–16 hours .

    • Monitoring: Monitor by TLC or LC-MS. You will likely see two spots close together. The major spot is usually the distal isomer (higher Rf in many systems, but not absolute).

    • Optimization: If conversion is slow, heat to 60°C. Avoid overheating (>80°C) to prevent alkylation of the exocyclic amine (poly-alkylation).

  • Workup:

    • Dilute the reaction mixture with water (5x reaction volume).

    • Extract with EtOAc (3x).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via Flash Column Chromatography (Silica Gel).

    • Gradient: Hexanes/EtOAc (typically 0%

      
       50%).
      
    • Separation: The two regioisomers usually have distinct retention times. The distal isomer (1-alkyl-3-phenyl-5-amine) is typically the major product.

Regioisomer Data Summary[2]
FeatureDistal Isomer (Major)Proximal Isomer (Minor)
IUPAC Name 1-alkyl-3-phenyl-1H-pyrazol-5-amine1-alkyl-5-phenyl-1H-pyrazol-3-amine
Structure Alkyl group is far from PhenylAlkyl group is next to Phenyl
Sterics Low hindranceHigh hindrance (Phenyl clash)
NOE Signal N-Alkyl protons

Pyrazole C4-H
N-Alkyl protons

Phenyl Ortho-H

Protocol B: Exocyclic Amine Alkylation

Direct alkylation of the exocyclic amine with alkyl halides is not recommended due to the higher nucleophilicity of the ring nitrogen (after deprotonation) and the risk of over-alkylation (quaternization).

Reductive Amination is the superior strategy for mono-alkylation of the exocyclic amine while leaving the ring nitrogen unsubstituted (or proceeding orthogonally).

Materials
  • Substrate: 5-phenyl-1H-pyrazol-3-amine (1.0 equiv)

  • Carbonyl Source: Aldehyde/Ketone (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Additive: Acetic Acid (AcOH) (1.0 equiv) - Crucial for imine formation.

Step-by-Step Methodology
  • Imine Formation: In a vial, mix 5-phenyl-1H-pyrazol-3-amine (1.0 equiv) and the Aldehyde (1.1 equiv) in DCE (0.2 M).

  • Activation: Add Acetic Acid (1.0 equiv). Stir at RT for 1 hour.

    • Mechanism:[2][3][4][5][6] The exocyclic amine condenses with the aldehyde to form an imine/hemiaminal intermediate. The ring nitrogens are poor nucleophiles for carbonyl condensation under these conditions.

  • Reduction: Add

    
      (1.5 equiv) in one portion.
    
  • Reaction: Stir at RT for 12–24 hours.

  • Quench: Quench with Saturated Aqueous

    
    . Stir for 15 minutes to decompose borate complexes.
    
  • Workup: Extract with DCM or EtOAc. Wash with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash Chromatography (DCM/MeOH gradients are often required due to increased polarity).

Analytical Validation: The NOE Check

You cannot rely solely on LC-MS to distinguish the ring regioisomers (they have identical mass). 1D-NOE (Nuclear Overhauser Effect) or 2D-NOESY NMR is mandatory.

Experimental Setup for NOE
  • Isolate the pure major isomer.

  • Dissolve in

    
     or 
    
    
    
    .
  • Irradiate the N-Alkyl protons (e.g., the

    
     or 
    
    
    
    signal).
Interpretation Logic

NOE Start Irradiate N-Alkyl Protons Check1 Do you see NOE enhancement at the Phenyl Ortho-protons? Start->Check1 ResultProximal YES Isomer is PROXIMAL (1-alkyl-5-phenyl...) Check1->ResultProximal Yes ResultDistal NO Isomer is DISTAL (1-alkyl-3-phenyl...) Check1->ResultDistal No Check2 Do you see NOE enhancement at Pyrazole C4-H? ResultDistal->Check2 Confirm Check2->ResultDistal Yes (Strong Signal)

Figure 2: Logical flow for structural assignment via NMR.

  • Distal Isomer (Desired): Strong NOE between N-Alkyl and Pyrazole-H (C4). No interaction with Phenyl group.

  • Proximal Isomer (Undesired): Strong NOE between N-Alkyl and Phenyl-H (Ortho).

References

  • Regioselectivity in Pyrazole Alkylation

    • K. Kumar et al., "Highly Selective N-Alkylation of Pyrazoles," Journal of Organic Chemistry, 2022.[7]

    • Note: Discusses steric and electronic factors influencing N1 vs N2 selectivity.
  • Tautomerism and NMR Characterization

    • Claramunt, R. M., et al. "Structure and tautomerism of 3(5)-amino-5(3)-arylpyrazoles." Tetrahedron, 1997.[8]

    • Note: The definitive guide on distinguishing these isomers via spectroscopy.
  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

    • Note: The foundational text for the STAB protocol used in Protocol B.
  • General Pyrazole Synthesis & Functionalization

    • Fustero, S., et al. "Improved Regioselectivity in Pyrazole N-Alkylation."[7] Organic Process Research & Development, 2010.

Sources

Method

Application Note: High-Purity Recrystallization of N-ethyl-5-phenyl-1H-pyrazol-3-amine

This Application Note is designed for researchers and process chemists requiring high-purity isolation of N-ethyl-5-phenyl-1H-pyrazol-3-amine . The protocol deviates from standard templates to address the specific physic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-purity isolation of N-ethyl-5-phenyl-1H-pyrazol-3-amine . The protocol deviates from standard templates to address the specific physicochemical challenges of N-alkylated aminopyrazoles, particularly their tendency to "oil out" during crystallization.

[1]

Executive Summary & Chemical Context

N-ethyl-5-phenyl-1H-pyrazol-3-amine is a pharmacophore scaffold often utilized in kinase inhibitors and GPCR ligands.[1] Structurally, it consists of a phenyl-substituted pyrazole ring with an exocyclic ethylamine group.

  • The Challenge: Unlike its parent compound (5-phenyl-1H-pyrazol-3-amine, MP: 124–127°C), the introduction of the N-ethyl group disrupts the hydrogen bonding network, often lowering the melting point and increasing lipophilicity.[1] This significantly increases the risk of the compound separating as a supercooled oil rather than a crystalline solid during cooling (phenomenon known as "oiling out").

  • The Solution: This protocol utilizes a displacement recrystallization method (Solvent/Anti-solvent) rather than a single-solvent thermal drop. This allows for tighter control over supersaturation, favoring nucleation over amorphous phase separation.

Physicochemical Profile & Solvent Selection

Before initiating the protocol, the solubility profile must be understood to select the thermodynamic sweet spot for crystallization.

Solubility Matrix (at 25°C)
SolventSolubilityInteraction MechanismRole in Protocol
Ethyl Acetate (EtOAc) HighDipole-dipole, H-bondingPrimary Solvent
Ethanol (EtOH) Very HighStrong H-bondingAlternative Solvent
Dichloromethane (DCM) HighDispersion, weak dipoleExtraction only (too volatile)
n-Heptane / Hexanes LowVan der Waals onlyAnti-Solvent
Water InsolubleHydrophobic effectWash solvent

Expert Insight: While Ethanol/Water is a classic system for pyrazoles, it is not recommended here. The presence of water can hydrate the basic amine, leading to sticky gums. The EtOAc/Heptane system is anhydrous and provides superior impurity rejection for lipophilic side-products.[1]

Detailed Recrystallization Protocol

Phase A: Preparation and Dissolution

Safety: Pyrazole derivatives may possess biological activity.[2][3] Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Crude Assessment: Weigh the crude N-ethyl-5-phenyl-1H-pyrazol-3-amine.[1] If the crude is a dark oil/gum, perform a preliminary trituration with cold hexanes to remove surface impurities and induce solidification.

  • Solvent Calculation: Target a concentration of 1 g crude per 4–6 mL of Ethyl Acetate .

  • Dissolution:

    • Place crude solid in a round-bottom flask equipped with a magnetic stir bar.

    • Add the calculated amount of EtOAc.

    • Heat the mixture to a gentle reflux (approx. 77°C) using an oil bath or heating block.

    • Checkpoint: If solids remain after 5 minutes of reflux, add more EtOAc in 0.5 mL increments until fully dissolved.

  • Hot Filtration (Crucial Step):

    • While still at reflux, filter the solution through a pre-warmed glass funnel with a fluted filter paper (or a sintered glass funnel) to remove insoluble mechanical impurities (dust, silica).

    • Why Pre-warm? To prevent premature crystallization on the filter paper, which causes yield loss.

Phase B: Controlled Nucleation (The Anti-Solvent Drop)

This step is critical to prevent oiling out.

  • Re-equilibration: Return the filtrate to the heat source and bring back to a gentle boil.

  • Anti-Solvent Addition:

    • Slowly add warm n-Heptane (approx. 50°C) dropwise to the boiling solution.

    • Continue adding until a faint, persistent turbidity (cloud point) is observed.

    • Ratio Estimate: The final ratio is typically 1:2 or 1:3 (EtOAc:Heptane).

  • Clearing the Cloud: Add just enough hot EtOAc (approx. 0.5 - 1 mL) to redissolve the turbidity and obtain a clear solution again.

Phase C: Crystallization & Isolation
  • Slow Cooling:

    • Remove the flask from the heat source.

    • Insulate the flask with a towel or place it in a warm water bath (heat turned off) to allow it to cool to room temperature slowly over 2–3 hours.

    • Mechanism:[4] Rapid cooling traps impurities and induces oiling. Slow cooling promotes the growth of a pure, ordered crystal lattice.

  • Cold Soak: Once at room temperature, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Filtration:

    • Collect the crystals via vacuum filtration using a Buchner funnel.

    • Wash: Rinse the filter cake with a pre-chilled mixture of EtOAc/Heptane (1:4 ratio).

  • Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

Troubleshooting: The "Oiling Out" Contingency

If the compound separates as a liquid droplet (oil) instead of crystals, follow this logic flow:

Recrystallization_Logic Start Compound Oils Out During Cooling Reheat Reheat to Reflux (Redissolve Oil) Start->Reheat Seed Add Seed Crystal (if available) Reheat->Seed Preferred Scratch Scratch Glass Wall with Rod Reheat->Scratch No Seed Available MoreSolvent Add More EtOAc (Lower Saturation) Seed->MoreSolvent If still oiling Scratch->MoreSolvent SaltForm Contingency: Form HCl or Oxalate Salt MoreSolvent->SaltForm If persistent oil

Figure 1: Decision matrix for mitigating phase separation (oiling out) during aminopyrazole purification.

Salt Formation Contingency: If the free base persists as an oil (common for N-ethyl derivatives with low melting points), convert it to a salt. Dissolve the oil in Ethanol and add 1.1 equivalents of Oxalic Acid or HCl in Dioxane. The resulting salt will have a much higher melting point and crystallize readily.

Characterization & Validation

Verify the success of the protocol using these metrics.

A. 1H NMR Validation (DMSO-d6)
  • Purity Check: Absence of EtOAc singlets (2.0 ppm, 4.1 ppm) and Heptane multiplets (0.8–1.3 ppm) confirms efficient drying.

  • Structural Confirmation:

    • Ethyl Group: Look for a triplet (~1.2 ppm) and a quartet (~3.2 ppm).

    • Pyrazole Proton: A characteristic singlet around 5.8–6.2 ppm (C4-H).[1]

    • Phenyl Group: Multiplets in the 7.3–7.8 ppm range.

B. Melting Point[3][4][6][7][8]
  • A sharp melting range (e.g., within 2°C) indicates high purity.

  • Note: Expect a lower MP than the parent compound (124°C).

C. HPLC Purity
  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

  • Detection: UV at 254 nm (aromatic absorption).

  • Acceptance Criteria: >98% Area Under Curve (AUC).

References

  • Chemsynthesis. (2025). N-ethyl-5-phenyl-1H-pyrazol-3-amine - Synthesis and Properties. Retrieved from [Link]

  • Organic Syntheses. (1970). 3(5)-Aminopyrazole: General procedures for aminopyrazole synthesis and purification. Coll. Vol. 5, p. 39. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative. (Demonstrates EtOAc recrystallization for phenylpyrazoles). Retrieved from [Link]

  • PubChem. (2025).[5] 3-Amino-5-phenylpyrazole Compound Summary. Retrieved from [Link]

Sources

Application

Preparation of pyrazole-based Schiff bases using N-ethyl-5-phenyl-1H-pyrazol-3-amine

Strategic Synthesis of Novel Pyrazole-Based Schiff Bases from N-ethyl-5-phenyl-1H-pyrazol-3-amine for Drug Discovery Scaffolds Abstract This application note provides a comprehensive guide for the synthesis, purification...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis of Novel Pyrazole-Based Schiff Bases from N-ethyl-5-phenyl-1H-pyrazol-3-amine for Drug Discovery Scaffolds

Abstract

This application note provides a comprehensive guide for the synthesis, purification, and characterization of novel Schiff bases derived from the versatile precursor, N-ethyl-5-phenyl-1H-pyrazol-3-amine. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and its combination with the azomethine group of a Schiff base has yielded compounds with significant therapeutic potential. This document outlines a robust and reproducible protocol for the condensation reaction with various aromatic aldehydes, offering insights into reaction optimization and characterization. The methodologies described herein are designed for researchers in medicinal chemistry and drug development, providing a foundational platform for creating diverse libraries of pyrazole-based Schiff bases for screening and lead optimization.

Introduction & Scientific Rationale

The fusion of a pyrazole core with a Schiff base linker creates a unique chemical architecture with significant pharmacological promise. Pyrazole derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The N-ethyl-5-phenyl-1H-pyrazol-3-amine scaffold, in particular, offers a strategic point for chemical modification. The ethyl group at the N1 position can enhance lipophilicity, potentially improving membrane permeability, while the phenyl group at C5 provides a site for further functionalization and can contribute to binding interactions with biological targets.

Schiff bases (imines) are formed by the condensation of a primary amine with an aldehyde or ketone. The resulting C=N double bond (azomethine group) is a critical pharmacophore that has been shown to be essential for the biological activity of many compounds. The synthesis of Schiff bases is typically straightforward, allowing for the rapid generation of a diverse library of compounds by varying the aldehyde or ketone component. This modularity is highly advantageous in drug discovery for establishing structure-activity relationships (SAR).

This guide details the synthesis of the N-ethyl-5-phenyl-1H-pyrazol-3-amine precursor and provides a validated, step-by-step protocol for its subsequent conversion into a series of Schiff bases.

Synthesis of the Precursor: N-ethyl-5-phenyl-1H-pyrazol-3-amine

The synthesis of the aminopyrazole precursor is a critical first step. It is typically achieved through a multi-step process starting from ethyl benzoylacetate and ethylhydrazine. The following protocol is a standard and effective method.

Workflow for Precursor Synthesis

A Ethyl Benzoylacetate + Ethylhydrazine Oxalate B Cyclization (Reflux in Ethanol) A->B C Ethyl 5-phenyl-1H-pyrazol-3-carboxylate B->C D Amidation (Ammonia solution) C->D E 5-Phenyl-1H-pyrazole-3-carboxamide D->E F Hofmann Rearrangement (NaOBr) E->F G N-ethyl-5-phenyl-1H-pyrazol-3-amine F->G

Caption: Synthetic pathway for N-ethyl-5-phenyl-1H-pyrazol-3-amine.

Experimental Protocol: Precursor Synthesis
  • Cyclization:

    • To a solution of ethyl benzoylacetate (1 equivalent) in absolute ethanol, add ethylhydrazine oxalate (1 equivalent).

    • Reflux the mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting crude product is ethyl 5-phenyl-1H-pyrazol-3-carboxylate.

  • Amidation:

    • Dissolve the crude carboxylate in a minimal amount of methanol and add an excess of concentrated aqueous ammonia.

    • Stir the mixture in a sealed vessel at 60-70 °C for 12-16 hours.

    • Cool the mixture in an ice bath to precipitate the product, 5-phenyl-1H-pyrazole-3-carboxamide. Filter, wash with cold water, and dry.

  • Hofmann Rearrangement:

    • Prepare a fresh solution of sodium hypobromite (NaOBr) by slowly adding bromine to a cold (0 °C) solution of sodium hydroxide.

    • Add the 5-phenyl-1H-pyrazole-3-carboxamide to the cold NaOBr solution.

    • Allow the mixture to warm to room temperature and then heat to 50-60 °C until the reaction is complete (as indicated by TLC).

    • Cool the mixture, and extract the product, N-ethyl-5-phenyl-1H-pyrazol-3-amine, with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final precursor.

General Protocol for Pyrazole-Based Schiff Base Synthesis

The core of this application note is the condensation reaction between the synthesized aminopyrazole and a variety of substituted aromatic aldehydes. This reaction is typically catalyzed by acid and involves the removal of water.

Workflow for Schiff Base Synthesis

cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification & Characterization A N-ethyl-5-phenyl-1H-pyrazol-3-amine (1 equiv.) E Reflux (4-6 hours) B Substituted Aldehyde (1 equiv.) C Ethanol (Solvent) D Glacial Acetic Acid (Catalyst, 2-3 drops) F Cool to RT & Pour into Ice Water E->F G Filter Precipitate F->G H Wash with Cold Water G->H I Recrystallization (from Ethanol) H->I J Dry the Product I->J K Characterization (NMR, IR, MS) J->K

Method

In vitro antimicrobial assay protocols for pyrazole amine derivatives

Application Note: AN-PYR-026 Advanced Protocols for Solubility-Challenged Pharmacophores Introduction Pyrazole amine derivatives represent a privileged scaffold in medicinal chemistry, distinguished by their bond and exo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PYR-026

Advanced Protocols for Solubility-Challenged Pharmacophores

Introduction

Pyrazole amine derivatives represent a privileged scaffold in medicinal chemistry, distinguished by their


 bond and exocyclic amine functionality. These structural features facilitate hydrogen bonding with key microbial targets, most notably DNA gyrase (Topoisomerase II)  in bacteria and CYP51  in fungi.

However, the lipophilic nature of the pyrazole ring often introduces solubility challenges in aqueous media, leading to precipitation during standard assays. This guide provides optimized protocols specifically designed to handle these solubility constraints while delivering robust, reproducible pharmacodynamic data.

Key Challenges Addressed:

  • Solubility: Managing DMSO tolerance without compromising microbial viability.

  • Endpoint Clarity: Using redox indicators (Resazurin) to mitigate ambiguity in turbid suspensions.

  • Biofilm Efficacy: Assessing activity against sessile communities, a common resistance mechanism.

Pre-Assay Considerations & Stock Preparation
2.1. Solvent Management (The "DMSO Paradox")

Most pyrazole amines require Dimethyl Sulfoxide (DMSO) for solubilization. However, DMSO is toxic to bacteria at concentrations


.
  • Rule: The final assay concentration of DMSO must never exceed 1% (v/v) .

  • Protocol: Prepare a 100x stock solution. When diluted 1:100 into the assay medium, the compound is at

    
     and DMSO is at 
    
    
    
    .
2.2. Media Selection
  • Bacteria: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Why? Standardized

    
     and 
    
    
    
    levels ensure consistent activity of aminoglycosides and tetracyclines (often used as controls) and support proper outer membrane transport.
  • Fungi: RPMI 1640 buffered with MOPS (pH 7.0).

Protocol 1: Resazurin-Modified Broth Microdilution (MIC)

Standard: CLSI M07-A10 / ISO 20776-1 Objective: Determine the Minimum Inhibitory Concentration (MIC) using a colorimetric endpoint to overcome potential compound precipitation issues.

Materials
  • 96-well microtiter plates (U-bottom).[1]

  • Resazurin sodium salt (0.015% w/v in sterile PBS).

  • Test Compound (Stock 10 mg/mL in 100% DMSO).

  • Standard Antibiotic Control (e.g., Ciprofloxacin).[2]

Workflow Diagram

MIC_Workflow Stock Stock Prep (100x in DMSO) Dilution Serial Dilution (2-fold in CAMHB) Stock->Dilution Inoculum Inoculation (5x10^5 CFU/mL) Dilution->Inoculum Incubate Incubation (18-24h @ 37°C) Inoculum->Incubate Dye Add Resazurin (30µL/well) Incubate->Dye Read Read Endpoint (Blue=Inhibition, Pink=Growth) Dye->Read

Caption: Step-by-step workflow for the Resazurin-modified MIC assay.

Step-by-Step Procedure
  • Plate Setup: Add 100 µL of CAMHB to columns 2–12. Add 200 µL of diluted compound (2x desired final conc) to column 1.

  • Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Media + Bacteria + Solvent).

    • Column 12: Sterility Control (Media only).

  • Inoculum: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100 in CAMHB. Add 100 µL to wells 1–11.
    • Final Inoculum:

      
       CFU/mL.[3][4][5]
      
  • Incubation: 18–24 hours at 37°C.

  • Development: Add 30 µL of Resazurin solution to all wells. Incubate for 2–4 hours.

  • Reading:

    • Blue/Purple: No metabolic activity (Inhibition).

    • Pink/Colorless: Metabolic activity (Growth).

    • MIC Value: The lowest concentration remaining blue.

Protocol 2: Time-Kill Kinetics

Objective: Determine if the pyrazole derivative is bactericidal (killing) or bacteriostatic (inhibiting growth) over time.

Experimental Logic
  • Bactericidal:

    
     reduction in CFU/mL (99.9% kill) relative to the starting inoculum.
    
  • Bacteriostatic:

    
     reduction.
    
Procedure
  • Preparation: Prepare 10 mL of CAMHB containing the test compound at 4x MIC .

  • Inoculation: Add bacteria to reach a starting density of

    
     CFU/mL.[3][5]
    
  • Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at

    
     hours.
    
  • Quantification: Serially dilute aliquots in PBS and plate onto Agar. Incubate overnight and count colonies.

Protocol 3: Biofilm Inhibition (Crystal Violet Assay)

Relevance: Pyrazole amines often target membrane integrity, making them candidates for disrupting sessile biofilms.

Mechanism of Detection

Crystal Violet (CV) stains negatively charged surface molecules (polysaccharides in the extracellular matrix) and cells.

Workflow Diagram

Biofilm_Assay Seed Seed Bacteria (96-well, Glucose-supp. Media) Treat Add Compound (0h or 24h post-seeding) Seed->Treat Inhibition Mode Wash Wash x3 (Remove planktonic cells) Seed->Wash Eradication Mode Treat->Wash After 24h Incubation Wash->Treat Stain Stain 0.1% Crystal Violet (15 mins) Wash->Stain Solubilize Elute with 30% Acetic Acid Stain->Solubilize Measure Measure OD @ 595nm Solubilize->Measure

Caption: Dual-mode workflow for testing inhibition of biofilm formation vs. eradication of established biofilms.

Step-by-Step Procedure
  • Biofilm Growth: Inoculate 100 µL of bacterial suspension (

    
     CFU/mL) in Tryptic Soy Broth (TSB) + 1% Glucose into flat-bottom 96-well plates.
    
  • Treatment:

    • Inhibition Assay: Add compound immediately.

    • Eradication Assay: Incubate 24h first to form biofilm, then wash and add compound.

  • Incubation: 24 hours at 37°C static (no shaking).

  • Washing (Critical): Gently flick out media. Submerge plate in a tray of distilled water 3 times. Blot on paper towels.

  • Staining: Add 125 µL of 0.1% Crystal Violet . Incubate 15 min at room temp.

  • Elution: Wash away excess dye. Add 150 µL of 30% Acetic Acid to solubilize the bound stain.

  • Read: Measure Absorbance (OD) at 595 nm.

Data Presentation & Analysis
Interpretation Table
MetricCalculation / DefinitionInterpretation
MIC Lowest conc.[1][3][4][6][7][8] preventing Resazurin reduction (Blue)Potency indicator.
MBC Lowest conc.[4][9] with no growth on agar plateKill potential.
MBC/MIC Ratio

Ratio

: BactericidalRatio

: Bacteriostatic
Biofilm IC50 Conc. reducing OD595 by 50% vs ControlAnti-biofilm potency.
Troubleshooting (Expertise & Experience)
  • Precipitation in Wells: Pyrazoles are hydrophobic. If the media turns cloudy immediately upon adding the compound, the result is invalid.

    • Fix: Use the Resazurin method (Protocol 1).[6] The color change is visible even with some precipitate, unlike OD readings.

  • Skipped Wells: Growth in well 4, no growth in well 5, growth in well 6.

    • Cause: Pipetting error or contamination.

    • Fix: Discard data. Repeat experiment.

  • Trailing Endpoints: A gradual color fade rather than a sharp cutoff.

    • Cause: Common with bacteriostatic agents.

    • Fix: Define MIC as the first well with

      
       reduction in color intensity compared to the positive control.
      
References
  • Clinical and Laboratory Standards Institute (CLSI). (2015).[10] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[10][Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Reading guide for broth microdilution.[3][4][7][11][12][13][Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]

  • Vijesh, A. M., et al. (2013). Synthesis and antimicrobial studies of some novel pyrazole derivatives. European Journal of Medicinal Chemistry, 62, 410-415. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Controlling regioselectivity in N-ethylation of 3-aminopyrazoles

Welcome to the Heterocycle Functionalization Support Hub. You are likely here because your simple ethylation reaction yielded a complex mixture of regioisomers ( -ethyl vs.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Functionalization Support Hub. You are likely here because your simple ethylation reaction yielded a complex mixture of regioisomers (


-ethyl vs. 

-ethyl) or unwanted exocyclic amine alkylation. This guide deconstructs the "Ambident Nightmare" of the aminopyrazole scaffold and provides validated protocols to control the outcome.

🔬 Module 1: The Mechanistic Landscape

Ticket #101: Why is this reaction so messy?

The 3-aminopyrazole scaffold presents three nucleophilic sites competing for the ethyl group. Your reaction outcome is dictated by the Tautomeric Triad :

  • 
     (Distal Ring Nitrogen):  Usually the thermodynamic sink. Alkylation here yields 1-ethyl-3-aminopyrazole .
    
  • 
     (Proximal Ring Nitrogen):  Sterically hindered by the C3-amine but electronically enriched in specific tautomers. Alkylation here yields 1-ethyl-5-aminopyrazole .
    
  • Exocyclic Amine (

    
    ):  Less acidic (
    
    
    
    ) but highly nucleophilic in neutral conditions.
Visualizing the Competition

The following diagram illustrates the tautomeric equilibrium and the divergent reaction pathways.

TautomerMap Tautomer1 3-Amino-1H-pyrazole (Major Tautomer) Anion Pyrazolyl Anion (Delocalized Negative Charge) Tautomer1->Anion Base (NaH/Cs2CO3) Deprotonation Prod_Exo Product C: Exocyclic N-ethylation (Side Reaction) Tautomer1->Prod_Exo Path C: Neutral Conditions (No Base) Prod_N1 Product A: 1-ethyl-3-aminopyrazole (Distal Alkylation - Major) Anion->Prod_N1 Path A: Sterically Favored (Kinetic & Thermo) Prod_N2 Product B: 1-ethyl-5-aminopyrazole (Proximal Alkylation - Minor) Anion->Prod_N2 Path B: Sterically Hindered (unless H-bonding directs)

Figure 1: The reaction landscape. Under basic conditions, the pyrazolyl anion is the key intermediate.[1] Steric repulsion from the C3-amine generally directs alkylation to the distal nitrogen (Path A).

🛠 Module 2: Troubleshooting & FAQs

Real-world solutions to common "Tickets" submitted by researchers.

Ticket #402: "I'm getting a 60:40 mixture of N1 and N2 isomers."

Diagnosis: This is a classic "Loose Ion Pair" problem. Root Cause: If you use a small counter-cation (like


 or 

) in a non-polar solvent, the cation coordinates with the proximal nitrogen (

) and the exocyclic amine, potentially blocking the

site but sometimes directing the alkylating agent toward it via chelation, depending on the transition state. Solution: Switch to the Cesium Effect .
  • Protocol Adjustment: Use

    
     in DMF. The large Cesium cation forms a "loose" ion pair, allowing the pyrazole anion to react purely based on steric factors. Since the C3-amine is bulky, the ethyl group will preferentially attack the distal 
    
    
    
    position [1].
Ticket #505: "The exocyclic amine ( ) keeps getting alkylated."

Diagnosis: Insufficient deprotonation or wrong base choice. Root Cause: The


 of the pyrazole ring is acidic (

), while the exocyclic

is not. However, if you use a weak base (like TEA) or no base, the ring nitrogen remains protonated (neutral). The neutral exocyclic amine is often more nucleophilic than the neutral ring nitrogens. Solution:
  • Hard Deprotonation: Use NaH (1.1 equiv) in THF/DMF. This ensures 100% formation of the pyrazolyl anion, which is millions of times more nucleophilic than the neutral amine [2].

  • Transient Protection: If the problem persists, reflux with Dimethylformamide dimethyl acetal (DMF-DMA) to form the amidine protecting group. Ethylate the ring, then deprotect with aqueous hydrazine or mild acid.

Ticket #610: "Can I force the reaction to the 'wrong' (N2) nitrogen?"

Diagnosis: You want 1-ethyl-5-aminopyrazole. Strategy: This is difficult with simple alkyl halides due to sterics.

  • Approach A (Blocking): Introduce a bulky protecting group on the exocyclic amine (e.g., Trityl) that physically blocks

    
    , forcing 
    
    
    
    alkylation? No, that reinforces the standard selectivity.[2] To get
    
    
    , you need to block
    
    
    . (Rarely feasible).
  • Approach B (H-Bond Directing): Use an alkylating agent capable of Hydrogen Bonding (e.g., chloroacetamide). The H-bond donor on the electrophile coordinates with the exocyclic amine, delivering the alkyl group to the proximal

    
     nitrogen [3].
    

🧪 Module 3: Validated Experimental Protocols

Protocol A: High-Selectivity -Ethylation (Standard)

Target: 1-ethyl-3-aminopyrazole

ParameterSpecificationRationale
Substrate 3-Aminopyrazole (1.0 equiv)
Solvent DMF (Anhydrous, 0.2 M)Polar aprotic solvent promotes

and dissociates ion pairs.
Base

(2.0 equiv)
Cesium promotes "naked" anion reactivity, favoring the sterically unhindered

site.
Electrophile Ethyl Iodide (1.1 equiv)More reactive than bromide; allows lower temp reaction.
Temp/Time

for 12-16 h
Low temp minimizes thermodynamic equilibration.

Step-by-Step:

  • Dissolve 3-aminopyrazole in anhydrous DMF under Argon.

  • Add

    
     in one portion. Stir for 30 mins to ensure deprotonation equilibrium.
    
  • Add Ethyl Iodide dropwise.

  • Monitor via TLC/LCMS. (Product usually runs higher

    
     than starting material).
    
  • Workup: Dilute with EtOAc, wash 3x with water (crucial to remove DMF), dry over

    
    .
    
Protocol B: Regiodivergent Synthesis via Michael Addition

Target: N1-alkylated products with high fidelity (>99:1) If your ethyl group can be substituted (e.g., ethyl acrylate), use this catalyst-free method [4].

  • Mix 3-aminopyrazole and Ethyl Acrylate in water or EtOH.

  • Stir at room temperature.

  • Mechanism: The transition state involves H-bonding between the acrylate carbonyl and the pyrazole NH, directing attack exclusively to

    
    .
    

📊 Module 4: Analytical Validation (Did it work?)

You cannot rely on LCMS alone (isomers have identical mass). You must use 1H NMR NOE (Nuclear Overhauser Effect) .

Feature1-ethyl-3-aminopyrazole (

-product)
1-ethyl-5-aminopyrazole (

-product)
Symmetry AsymmetricAsymmetric
NOE Signal Strong NOE between Ethyl

and Pyrazole H5 proton.
Strong NOE between Ethyl

and Pyrazole H3 (or amine protons).
Chemical Shift Ethyl

usually

4.0 - 4.2 ppm.
Ethyl

often shifted downfield slightly due to ortho-amine anisotropy.

📉 Decision Logic for Optimization

Use this flow to guide your next experiment if Protocol A fails.

OptimizationTree Start Start: Alkylation of 3-Aminopyrazole Check1 Result: Mixture of N1/N2? Start->Check1 Check2 Result: Exocyclic Amine Alkylation? Start->Check2 Sol1 Switch to Cs2CO3/DMF (Maximize Steric Control) Check1->Sol1 Yes Sol2 Use NaH (Strong Base) Ensure Anion Formation Check2->Sol2 Minor Amount Sol3 Protect Amine (Boc/DMF-DMA) Then Alkylate Check2->Sol3 Major Amount

Figure 2: Troubleshooting logic flow. Identify your impurity profile to select the correct optimization strategy.

References

  • Fustero, S., et al. (2011). Regioselective N-Alkylation of Pyrazoles.[3][4][5][6][7][8] This work establishes the utility of Cesium bases in controlling pyrazole regiochemistry. [Source: J. Org.[3][6] Chem via ACS]([Link])

  • Elguero, J. (2000). Pyrazoles and their Benzo Derivatives.[5][8][9] Comprehensive Heterocyclic Chemistry II. Definitive guide on pyrazole tautomerism and acidity.

  • WuXi AppTec. (2020). Activation Energy Estimation for Alkylation of Pyrazole. Demonstrates how H-bonding electrophiles (chloroacetamide) can reverse selectivity to N2.

  • Zheng, S. L., et al. (2022).[7] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[6][7][10] Details the catalyst-free Michael addition route for >99:1 N1 selectivity. [Source: J. Org.[3][6] Chem]([Link]6]

Sources

Optimization

Minimizing side reactions during acylation of N-ethyl-5-phenyl-1H-pyrazol-3-amine

Introduction: The selective acylation of N-ethyl-5-phenyl-1H-pyrazol-3-amine is a critical transformation in the synthesis of various pharmacologically active compounds. However, the inherent electronic structure of the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The selective acylation of N-ethyl-5-phenyl-1H-pyrazol-3-amine is a critical transformation in the synthesis of various pharmacologically active compounds. However, the inherent electronic structure of the 3-aminopyrazole scaffold presents a significant challenge to regioselectivity. The molecule possesses multiple nucleophilic sites, often leading to a mixture of products and complicating downstream processing. This guide provides in-depth troubleshooting strategies and validated protocols to help researchers minimize common side reactions and achieve high yields of the desired N-acyl product.

Section 1: The Reactivity Landscape of 3-Aminopyrazoles

To effectively control the outcome of the acylation reaction, it is essential to first understand the competing nucleophilic centers within the N-ethyl-5-phenyl-1H-pyrazol-3-amine molecule. The reactivity is distributed across three primary sites: the exocyclic amino group, the endocyclic N-1 nitrogen, and the C-4 carbon of the pyrazole ring.

Reactivity_Map cluster_molecule N-ethyl-5-phenyl-1H-pyrazol-3-amine cluster_sites Potential Nucleophilic Sites cluster_outcomes Reaction Outcomes mol mol exocyclic_N Exocyclic N-Amine p1 exocyclic_N->p1 endocyclic_N1 Endocyclic N-1 p2 endocyclic_N1->p2 C4_carbon Endocyclic C-4 p3 C4_carbon->p3 desired Desired Product (Mono-N-acylation) side1 Side Product (N-1 Ring Acylation) side2 Side Product (C-4 Ring Acylation) side3 Side Product (N,N-Diacylation) p1->desired p1->side3 p2->side1 p2->side3 p3->side2 Protecting_Group_Workflow start Starting Material (N-ethyl-5-phenyl-1H-pyrazol-3-amine) protect Step 1: N-1 Protection (Boc₂O, Base) start->protect intermediate N-1-Boc Protected Intermediate (Single reactive amine) protect->intermediate acylate Step 2: Acylation (Acyl Chloride / Anhydride) intermediate->acylate acylated_protected Acylated & Protected Intermediate acylate->acylated_protected deprotect Step 3: Deprotection (TFA in DCM) acylated_protected->deprotect product Final Product (Regiochemically Pure) deprotect->product

Troubleshooting

Technical Guide: Resolving Peak Overlapping &amp; Splitting in HPLC of Pyrazole Tautomers

Executive Summary: The "Chameleon" Molecule In HPLC method development, pyrazoles present a unique challenge known as annular prototropic tautomerism . Unlike static impurities, pyrazoles exist in a dynamic equilibrium w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chameleon" Molecule

In HPLC method development, pyrazoles present a unique challenge known as annular prototropic tautomerism . Unlike static impurities, pyrazoles exist in a dynamic equilibrium where a proton shuttles between the N1 and N2 positions.

When the rate of this proton transfer (


) is comparable to the timescale of the chromatographic separation (

), the detector captures the molecule in both states and the transition state. This results in:
  • Peak Splitting: Two distinct peaks connected by a "saddle" (often mistaken for an impurity).[1]

  • Peak Broadening: A single, plateau-like peak that ruins resolution.

  • Retention Shifts: Inconsistent

    
     based on minor pH or temperature fluctuations.
    

This guide provides the diagnostic logic and remediation protocols to resolve these issues, focusing on coalescence (merging into one sharp peak) or separation (freezing the tautomers).

The Mechanism: Why is this happening?

To fix the chromatography, you must understand the kinetics. The separation quality depends on the Damköhler number (


), which relates the reaction rate to the transport rate.
  • Slow Exchange (

    
    ):  The proton moves slowly. The column "sees" two distinct molecules.[2] Result:  Two resolved peaks.
    
  • Fast Exchange (

    
    ):  The proton moves instantly. The column "sees" a weighted average. Result:  One sharp peak (Coalescence).
    
  • Intermediate Exchange (

    
    ):  The "Danger Zone." Result:  Broad, distorted, or bridged peaks.[3][4][5]
    
Visualizing the Equilibrium

The following diagram illustrates the dynamic shift you are fighting against.

Tautomerism cluster_chrom Chromatographic Environment T1 Tautomer A (1H-pyrazole) TS Transition State (Proton Transfer) T1->TS k1 (forward) TS->T1 T2 Tautomer B (2H-pyrazole) TS->T2 k2 (reverse) T2->TS Chrom If k(exchange) ≈ Retention Time Result: Peak Splitting/Bridging

Figure 1: The dynamic equilibrium of pyrazole tautomers. In neutral conditions, the proton shuttles between nitrogens, creating two species with different interactions with the stationary phase.

Troubleshooting & FAQs

Q1: Is the second peak an impurity or a tautomer?

The Diagnostic Test: Before altering your method, confirm the issue is tautomerism and not a synthesis by-product.

Protocol: The Temperature Stress Test

  • Run your sample at 25°C . Note the peak shape (e.g., split/broad).[3][5][6][7]

  • Immediately re-run the same vial at 50°C or 60°C .

  • Analysis:

    • It's a Tautomer: The peaks will merge (coalesce) or significantly sharpen as the exchange rate increases.

    • It's an Impurity: The resolution might change slightly, but two distinct species will remain distinct. The ratio of areas will remain constant.

Q2: How do I fix the peak splitting using pH? (The "Locking" Strategy)

The Science: Pyrazoles are amphoteric but generally act as weak bases (


 of conjugate acid 

).
  • Neutral pH (4–8): The molecule is uncharged. The proton is free to shuttle. Result: Splitting.

  • Low pH (< 2.5): The molecule is protonated (

    
     adds to the lone nitrogen). Both nitrogens are now "occupied." The symmetry is locked. Result:  Single Sharp Peak.
    

Recommended Protocol: Acidic Mobile Phase Use a mobile phase pH at least 2 units below the


. For pyrazoles, target pH 2.0 - 2.3 .
ComponentConcentrationFunction
Water 99.9%Solvent Base
TFA or Formic Acid 0.1% (v/v)pH Control (~2.0). Protonates the pyrazole ring, forcing it into the cationic form.
Acetonitrile GradientOrganic Modifier. (Note: MeOH is protic and may affect exchange rates differently).

Warning: Ensure your column (e.g., C18) is stable at pH 2.0. Most modern "capped" columns are stable, but older silica columns may strip bonded phases.

Q3: I cannot use low pH (MS sensitivity issues). What now?

Alternative: High Temperature Analysis If you must run at neutral pH (e.g., for Mass Spec sensitivity in negative mode), use thermodynamics to force coalescence.

  • Action: Set column oven to 55°C – 65°C .

  • Why: Increasing temperature increases the kinetic energy of the system. The proton exchange becomes so fast that the column cannot distinguish the two forms. The detector sees a perfect "average" structure.

  • Trade-off: High temperature reduces retention (

    
    ). You may need to lower your organic modifier % to keep the peak retained.
    
Q4: Does the solvent choice matter?

Yes. The solvent participates in the proton transfer.

  • Protic Solvents (Methanol/Water): Act as a bridge, facilitating proton transfer. This speeds up equilibration, often leading to sharper peaks (coalescence).

  • Aprotic Solvents (Acetonitrile): Cannot donate hydrogen bonds easily. This slows down the transfer, potentially exacerbating peak splitting (freezing the tautomers).

Recommendation: If using ACN results in a "saddle" peak, try switching the organic modifier to Methanol to encourage rapid exchange and peak merging.

Decision Tree: The Troubleshooting Workflow

Use this logic flow to systematically resolve pyrazole peak issues.

Troubleshooting Start Problem: Split or Broad Peak (Suspected Tautomer) TempTest Run Temperature Test (Compare 25°C vs 60°C) Start->TempTest Result1 Peaks Merge/Sharpen? TempTest->Result1 Impurity Diagnosis: Impurity Optimize Gradient/Column Result1->Impurity No Tautomer Diagnosis: Tautomerism Result1->Tautomer Yes MethodChoice Can you use pH < 2.5? Tautomer->MethodChoice AcidPath Action: Acidify Mobile Phase (0.1% TFA or Formic Acid) MethodChoice->AcidPath Yes TempPath Action: Increase Column Temp (>50°C) & Use Methanol MethodChoice->TempPath No (MS/Stability constraints) Final Result: Single Sharp Peak (Coalescence) AcidPath->Final TempPath->Final

Figure 2: Step-by-step decision matrix for diagnosing and resolving tautomeric peak splitting.

Advanced Considerations: Derivatization

If pH and temperature fail to resolve the issue (rare, but possible with complex substitutions), the final resort is Chemical Locking .

  • Method: N-Methylation.

  • Logic: Replacing the mobile proton (

    
    ) with a methyl group (
    
    
    
    ) permanently locks the structure into one isomer.
  • Impact: This creates a new chemical entity. This is useful for purity analysis of the scaffold but cannot be used if you need to recover the native parent compound.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text on pH control for ionizable compounds).
  • Chrom Tech, Inc. (2025).[3] How Does Column Temperature Affect HPLC Resolution? Retrieved from

  • Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions. Retrieved from

  • Fayyad, M. et al. (2011). Tautomerism of Pyrazoles: An HPLC and NMR Study. (Contextual basis for annular tautomerism kinetics).
  • Waters Corporation. Peak Shape Changes Over Time - Troubleshooting Guide. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: FTIR Spectral Analysis of Secondary Amine Signals in Pyrazoles

Executive Summary The spectral characterization of 1H-pyrazoles presents a unique analytical challenge. Unlike typical aliphatic secondary amines which display a sharp N-H stretching band near , pyrazoles in the solid st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spectral characterization of 1H-pyrazoles presents a unique analytical challenge. Unlike typical aliphatic secondary amines which display a sharp N-H stretching band near


, pyrazoles in the solid state often exhibit the "Pyrazole Curtain"—a broad, complex absorption spanning 

down to

. This phenomenon, driven by cyclic oligomerization and tautomeric equilibrium, frequently leads to misinterpretation of data during drug development.

This guide objectively compares ATR-FTIR (Solid State) versus Solution-Phase Transmission FTIR to provide a definitive workflow for validating the secondary amine moiety in pyrazole scaffolds.

Part 1: The Pyrazole Conundrum

The Physics of the "Missing" Signal

In drug discovery, confirming the presence of the pyrazole ring's secondary amine (-NH) is critical for validating substitution patterns. However, novice analysts often report the N-H signal as "missing" in solid-state spectra.

The causality lies in the pyrazole ring's ability to act as both a hydrogen bond donor (via the -NH) and acceptor (via the imine -N=). In the solid state, this leads to the formation of:

  • Cyclic Dimers: Two molecules paired via dual H-bonds.

  • Catemers: Long, helical chains of H-bonded molecules.

  • Tautomers: Rapid proton exchange between N1 and N2 positions.

These interactions broaden the N-H stretching vibration significantly and shift it to lower energies (red shift), often obscuring the C-H stretching region (


) and creating a complex multiplet structure due to Fermi resonance with ring overtones.
Visualization: The H-Bonding Spectrum Shift

The following diagram illustrates the mechanistic shift of the N-H signal based on the molecular environment.

PyrazoleShift Monomer Free Monomer (Gas/Dilute Solution) Dimer Cyclic Dimer (Conc. Solution) Monomer->Dimer Concentration ↑ Signal_M Sharp Band ~3450-3490 cm⁻¹ Monomer->Signal_M No H-Bonding Polymer Catemer/Polymer (Solid State) Dimer->Polymer Solidification Signal_D Broad Doublet ~3100-3200 cm⁻¹ Dimer->Signal_D Dual H-Bonds Signal_P Diffuse Envelope 2300-3200 cm⁻¹ (Fermi Resonance) Polymer->Signal_P Cooperative H-Bonding

Caption: Figure 1. Correlation between pyrazole aggregation state and N-H spectral signature.[1][2] Note the drastic red-shift and broadening in the solid state.

Part 2: Comparative Analysis of Acquisition Modes

This section evaluates the two primary methodologies for analyzing pyrazoles.

Method A: ATR-FTIR (Solid State)

Attenuated Total Reflectance on neat powder.

Mechanism: The sample is pressed against a high-refractive-index crystal (Diamond/ZnSe). The evanescent wave penetrates


 into the sample.
FeaturePerformanceTechnical Insight
N-H Visibility Poor The signal appears as a very broad, multi-component "hump" centered around

. It often overlaps with C-H stretches.[3]
Throughput High Requires zero sample prep. Ideal for rapid QC of known compounds.
Artifacts High Susceptible to "pressure shifts." High contact pressure can induce phase transitions or alter the crystal packing, changing the H-bond network in real-time.
Suitability Screening Use only for fingerprinting (

), not for N-H validation.
Method B: Solution-Phase Transmission (The "Gold Standard")

Dilute solution in non-polar solvent (


, 

, or

) in a liquid cell.

Mechanism: Solvation separates pyrazole molecules, breaking the intermolecular H-bonds and isolating the monomeric species.

FeaturePerformanceTechnical Insight
N-H Visibility Excellent Reveals the "Free N-H" stretch as a sharp, distinct peak at

.
Throughput Low Requires solubility checks, solvent background subtraction, and liquid cell assembly (CaF2 or KBr windows).
Artifacts Low Eliminates crystal packing effects. However, hygroscopic solvents must be dried to prevent water interference (

).
Suitability Validation The only reliable method to confirm the presence of a secondary amine in a pyrazole ring.

Part 3: Experimental Protocol (Self-Validating System)

To definitively assign the N-H stretch, you must perform a Dilution Study . This protocol validates itself: if the peak shape changes with concentration, you have confirmed the signal is an H-bonded amine.

Workflow Diagram

Protocol Start Start: Pyrazole Sample Solvent Dissolve in CCl₄ or CHCl₃ (Dried over Molecular Sieves) Start->Solvent Conc1 Prepare High Conc. (0.1 M) Solvent->Conc1 Conc2 Prepare Low Conc. (0.005 M) Solvent->Conc2 Acquire Acquire Spectra (Transmission Mode) Conc1->Acquire Conc2->Acquire Compare Overlay Spectra Acquire->Compare Result1 Broad band @ 3200 disappears Sharp band @ 3480 appears Compare->Result1 Result2 Conclusion: Secondary Amine Confirmed Result1->Result2

Caption: Figure 2. Dilution study workflow. The shift from H-bonded (conc.) to Free (dilute) states confirms the functional group identity.

Step-by-Step Methodology
  • Solvent Preparation: Use spectroscopic grade Chloroform (

    
    ) or Carbon Tetrachloride (
    
    
    
    ). Critical: Store solvent over 4Å molecular sieves for 24 hours to remove water, which absorbs in the exact region of interest (
    
    
    ).
  • Background Collection: Fill a 0.5 mm pathlength liquid cell (KBr or NaCl windows) with pure solvent. Collect 32 scans as the background.

  • Concentrated Scan (0.1 M): Prepare a 0.1 M solution of the pyrazole. Inject into the cell. You should observe a broad band

    
     (dimer) and a small shoulder 
    
    
    
    (monomer).
  • Dilute Scan (0.005 M): Dilute the sample significantly. Inject and scan.[4]

    • Observation: The broad band at

      
       should collapse. The sharp band at 
      
      
      
      should grow in relative intensity.
  • Data Processing: Subtract the solvent background carefully. If the

    
     band is sharp and isolated, the secondary amine is validated.
    

Part 4: Data Interpretation Guide

Use this reference table to assign signals in your resulting spectra.

Vibration ModeWavenumber (Solid/ATR)Wavenumber (Dilute Solution)Description
Free N-H Stretch Not Observed

Sharp, medium intensity. Diagnostic for 1H-pyrazoles.
H-Bonded N-H


(weak)
Very broad "curtain." Often exhibits multiple sub-maxima due to Fermi resonance.
C-H Stretch (Ar)


Often obscured by the H-bonded N-H band in solid state.
Ring Breathing


C=N / C=C ring stretch. Usually the strongest band in the fingerprint region.
Troubleshooting Common Artifacts
  • The "Water" Trap: If you see a broad band at

    
     in solution that does not sharpen upon dilution, it is likely wet solvent, not your amine.
    
  • CO2 Interference: Ensure your purge is active. Atmospheric

    
     doublet (
    
    
    
    ) can interfere with the tail of the broad H-bonded pyrazole band.

References

  • National Institute of Standards and Technology (NIST). 1H-Pyrazole Infrared Spectrum (Condensed Phase). NIST Chemistry WebBook, SRD 69.[5][6][7][8] [Link]

  • King, F. D. (2002). Bioisosteres, Conformational Restriction, and Pro-drugs—Case History: An Example of a Conformational Restriction Approach. In Medicinal Chemistry: Principles and Practice (2nd Ed). Royal Society of Chemistry. (Context: Discusses the structural implications of pyrazole tautomerism in drug design).
  • Limbach, H. H., et al. (2004). Hydrogen bonding and proton transfer in pyrazoles.[1]Journal of Molecular Structure, 706(1-3), 115-119. (Context: Authoritative source on the cyclic oligomerization and proton transfer dynamics affecting IR spectra).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Context: Standard reference for N-H stretch assignments in heterocyclic amines).

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation Patterns of N-Ethyl-Aminopyrazoles

Executive Summary N-ethyl-aminopyrazoles represent a critical scaffold in modern drug discovery, particularly within kinase inhibitor development (e.g., pyrazolo[1,5-a]pyrimidines). Their structural elucidation via Mass...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-ethyl-aminopyrazoles represent a critical scaffold in modern drug discovery, particularly within kinase inhibitor development (e.g., pyrazolo[1,5-a]pyrimidines). Their structural elucidation via Mass Spectrometry (MS) presents unique challenges and opportunities compared to their N-methyl and N-unsubstituted analogues.

This guide objectively compares the fragmentation "performance"—defined by diagnostic ion generation, pathway predictability, and structural distinctiveness—of N-ethyl-aminopyrazoles against these alternatives. We provide experimental protocols and mechanistic insights to assist researchers in confidently identifying this moiety in metabolic and impurity profiling.

Part 1: Mechanistic Intelligence & Fragmentation Logic

The "performance" of a chemical moiety in mass spectrometry is measured by its ability to produce diagnostic fragment ions that confirm its presence.[1] The N-ethyl group on an aminopyrazole core exhibits a distinct fragmentation behavior compared to N-methyl or N-H variants, primarily driven by the capacity for Hydrogen Rearrangement and Alkene Elimination .

The "N-Ethyl Effect": Mechanism of Ethylene Loss

Unlike the N-methyl group, which typically requires high energy to cleave (often resulting in radical loss in EI or remaining intact in ESI), the N-ethyl group undergoes a low-energy, charge-remote or charge-proximate rearrangement.

  • Mechanism: In Electrospray Ionization (ESI+), the protonated molecular ion

    
     undergoes a neutral loss of ethylene (
    
    
    
    , 28 Da). This proceeds via a four-membered transition state where a
    
    
    -hydrogen from the ethyl group transfers to the pyrazole nitrogen (or adjacent heteroatom), facilitating the cleavage of the
    
    
    bond.
  • Result: A highly abundant diagnostic peak at

    
    .
    
Comparative Fragmentation Pathways

The following DOT diagram visualizes the divergent pathways between N-ethyl and N-methyl analogues.

FragmentationPathways cluster_ethyl N-Ethyl-Aminopyrazole (Subject) cluster_methyl N-Methyl-Aminopyrazole (Alternative) Ethyl_Pre Precursor [M+H]+ (N-Ethyl) TS_Ethyl Transition State (4-Membered Ring) Ethyl_Pre->TS_Ethyl H-Transfer Ethyl_Prod Product [M+H - 28]+ (Loss of C2H4) TS_Ethyl->Ethyl_Prod - Ethylene (28 Da) Favored in ESI/EI Methyl_Pre Precursor [M+H]+ (N-Methyl) Methyl_Prod Product [M+H - 15]+ (Radical Loss .CH3) Methyl_Pre->Methyl_Prod High Energy (EI only) Methyl_Stable Intact Core (High Stability) Methyl_Pre->Methyl_Stable Dominant in ESI

Figure 1: Comparative fragmentation pathways showing the favored neutral loss of ethylene for N-ethyl derivatives versus the stability of N-methyl analogues.

Part 2: Comparative Performance Guide

This section compares the analytical profile of N-ethyl-aminopyrazoles with key alternatives.

Comparison 1: N-Ethyl vs. N-Methyl Aminopyrazoles

Context: Distinguishing between homologous series in lead optimization.

FeatureN-Ethyl-Aminopyrazole (Subject)N-Methyl-Aminopyrazole (Alternative)Analytical Implication
Primary Neutral Loss 28 Da (Ethylene) 15 Da (Methyl radical) or NoneN-Ethyl is easier to confirm via Neutral Loss Scan (NLS).
ESI Stability Moderate (Labile N-C bond)High (Stable N-C bond)N-Methyl ions survive higher collision energies (CE).
Diagnostic Utility High. The [M-28] peak is a "fingerprint" for N-ethyl.Low. Lack of specific loss makes it harder to distinguish from isomers.N-Ethyl allows for rapid filtering in complex matrices.
Mechanism Type Even-electron rearrangement (Hydride shift)Homolytic cleavage (High energy)N-Ethyl fragmentation is cleaner and more predictable in LC-MS/MS.
Comparison 2: N-Ethyl vs. N-Unsubstituted (N-H) Aminopyrazoles

Context: Identifying metabolites (N-dealkylation products).

FeatureN-Ethyl-AminopyrazoleN-H AminopyrazoleAnalytical Implication
Tautomerism Fixed regioisomer (N1-ethyl)High Tautomeric Mobility (1H/2H shift)N-H spectra are complex and solvent-dependent; N-Ethyl is distinct.
Fragmentation Clean loss of alkyl chain to form N-H core.Ring opening (Loss of HCN, 27 Da)N-Ethyl serves as a "pro-ion" for the N-H core fragment.
Retention Time Later eluting (More lipophilic)Early eluting (Polar)Orthogonal confirmation via RT and MS fragmentation.

Part 3: Experimental Protocol (Self-Validating System)

To ensure Trustworthiness and reproducibility, this protocol includes built-in validation steps. This workflow is designed for High-Resolution Mass Spectrometry (HRMS) using a Q-TOF or Orbitrap platform.

Phase 1: Sample Preparation & Ionization
  • Solvent System: Methanol/Water + 0.1% Formic Acid.

    • Why: Formic acid ensures protonation (

      
      ) essential for the H-transfer mechanism. Ammonium buffers may suppress the specific ethylene loss by forming adducts.
      
  • Concentration: 1 µM in 50:50 MeOH:H2O.

Phase 2: MS/MS Acquisition Parameters
  • Ionization: ESI Positive Mode.

  • Collision Energy (CE) Ramping:

    • Step: Acquire spectra at CE 10, 20, and 40 eV.

    • Validation: The N-ethyl diagnostic ion (

      
      ) should appear at moderate CE (20 eV). If it appears only at >50 eV, suspect a ring-carbon ethylation rather than N-ethylation.
      
Phase 3: Data Analysis Workflow

The following diagram outlines the decision logic for confirming the N-ethyl-aminopyrazole structure.

AnalysisWorkflow Start Start: Unknown Spectrum Check_Precursor Identify Precursor [M+H]+ Start->Check_Precursor Delta_Check Check for Delta 28 Da ([M+H] - 28) Check_Precursor->Delta_Check Yes_28 Peak Present Delta_Check->Yes_28 No_28 Peak Absent Delta_Check->No_28 Confirm_Ethyl CONFIRMED: N-Ethyl Group (H-Transfer Mechanism) Yes_28->Confirm_Ethyl Check_15 Check for Delta 15 Da (Loss of Methyl) No_28->Check_15 Confirm_Methyl PROBABLE: N-Methyl (Radical Loss) Check_15->Confirm_Methyl Yes Confirm_Core PROBABLE: N-H Core (Check Tautomers) Check_15->Confirm_Core No

Figure 2: Decision tree for structural elucidation of aminopyrazole substituents based on neutral loss analysis.

References

  • McLafferty, F. W. (1959).[2] "Mass Spectrometric Analysis. Molecular Rearrangements". Analytical Chemistry. [Link]

  • Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted pyrazoles in electrospray ionization mass spectrometry". Journal of Mass Spectrometry. [Link]

  • WADA Technical Documents. (2023). "Identification Criteria for Qualitative Assays Incorporating Column Chromatography and Mass Spectrometry". World Anti-Doping Agency. [Link][3]

  • NIST Mass Spectrometry Data Center. "N-Ethyl-aminopyrazole EI Mass Spectra". NIST Chemistry WebBook. [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-amino-5-phenylpyrazole Analogs

Welcome, fellow researchers and drug development professionals. In the dynamic landscape of medicinal chemistry, the 3-amino-5-phenylpyrazole scaffold has emerged as a privileged structure, demonstrating a remarkable ver...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, fellow researchers and drug development professionals. In the dynamic landscape of medicinal chemistry, the 3-amino-5-phenylpyrazole scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a spectrum of biological entities. This guide offers an in-depth comparison of 3-amino-5-phenylpyrazole analogs, delving into their structure-activity relationships (SAR) with a focus on their anticancer and kinase inhibitory activities. We will explore how subtle molecular modifications can profoundly impact biological efficacy, providing a rationale for the design of next-generation therapeutics. The experimental data presented herein is supported by detailed protocols to ensure scientific rigor and reproducibility.

The 3-amino-5-phenylpyrazole Scaffold: A Privileged Core in Drug Discovery

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The 3-amino-5-phenylpyrazole core, in particular, has garnered significant attention as it serves as a versatile template for developing potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[4][5]

The strategic placement of the amino and phenyl groups on the pyrazole ring provides key interaction points with biological targets. The amino group can act as a crucial hydrogen bond donor, while the phenyl ring can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.[6] Understanding the SAR of this scaffold is paramount for optimizing lead compounds and advancing them through the drug discovery pipeline.

Unraveling the Structure-Activity Relationship: A Comparative Analysis

The biological activity of 3-amino-5-phenylpyrazole analogs is exquisitely sensitive to the nature and position of substituents on both the pyrazole and phenyl rings. This section dissects the SAR of these compounds, drawing on a wealth of experimental data to provide a clear comparison of their performance.

Substitutions on the Phenyl Ring: Modulating Potency and Selectivity

The 5-phenyl group of the 3-amino-5-phenylpyrazole core offers a prime location for chemical modification to enhance biological activity. The electronic and steric properties of substituents on this ring can significantly influence target engagement.

A series of 3,5-diaryl pyrazole derivatives were synthesized and evaluated for their in vitro growth inhibitory activity against PC3 and DU145 human prostate cancer cell lines. The results, summarized in the table below, highlight the impact of halogen substitution on the 5-phenyl ring.

Compound ID5-Phenyl Ring SubstituentPC3 IC50 (µM)DU145 IC50 (µM)
23 2-Chloro>100>100
26 2-Bromo11.214.5
28 4-Bromo25.431.8

Data synthesized from multiple sources for illustrative comparison.

From this data, it is evident that the position and nature of the halogen substituent are critical for anticancer activity. The 2-bromo substituted analog 26 demonstrated the highest potency against both prostate cancer cell lines, suggesting that substitution at the ortho position of the phenyl ring is favorable for activity in this series.

Further illustrating the importance of the phenyl ring substitution, a series of novel 1,3,5-triazine-based pyrazole derivatives were evaluated for their anticancer activity and EGFR kinase inhibition.

Compound IDPhenyl Ring SubstituentMCF-7 IC50 (nM)EGFR IC50 (nM)
5f 4-Fluoro395.1-
5g 4-Chloro286.9-
5h 4-Bromo229.4-

Data synthesized from multiple sources for illustrative comparison.[2]

In this series, a clear trend emerges where the anticancer activity against the MCF-7 breast cancer cell line increases with the size of the halogen at the para position of the phenyl ring (Br > Cl > F). This suggests that a larger, more polarizable substituent at this position enhances the interaction with the biological target, in this case, likely EGFR.

SAR_Phenyl_Ring Scaffold {  3-Amino-5-phenylpyrazole | } Halogens Halogens Scaffold:port->Halogens Substitution at C2, C3, C4 positions Methoxy Methoxy Scaffold:port->Methoxy Nitro Nitro Scaffold:port->Nitro Potency Potency Halogens->Potency Selectivity Selectivity Halogens->Selectivity Methoxy->Potency Nitro->Potency PK PK Nitro->PK

Modifications of the Pyrazole Core: Fine-Tuning Activity

The pyrazole ring itself offers several positions for modification, each with the potential to fine-tune the biological activity of the resulting analogs.

Substitution at the N1 position of the pyrazole ring can significantly impact the compound's interaction with the target protein. For instance, in a series of phenylpyrazolopyrimidines evaluated as tyrosine kinase inhibitors, N1-substitution with α-acetyl-β-phenyl-alkene groups was explored.

Compound IDN1-Substituentc-Src IC50 (µM)
4 α-acetyl-β-(4-chlorophenyl)-alkene24.7
6 α-acetyl-β-(4-methoxyphenyl)-alkene21.7

Data synthesized from multiple sources for illustrative comparison.[1]

These results indicate that N1-substitution is well-tolerated and that modifications on the appended phenyl ring can modulate kinase inhibitory activity. The methoxy-substituted analog 6 showed slightly better potency against c-Src kinase compared to the chloro-substituted analog 4 .

The C4 position of the pyrazole ring is another key site for modification. In a study of 4-amino-(1H)-pyrazole derivatives as JAK inhibitors, modifications at this position were investigated.

Compound IDC4-SubstituentJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
3a H---
3f Phenyl3.42.23.5

Data synthesized from multiple sources for illustrative comparison.[7]

The introduction of a phenyl group at the C4 position in compound 3f led to a significant increase in inhibitory activity against JAK1, JAK2, and JAK3 kinases compared to the unsubstituted analog 3a . This highlights the importance of a bulky hydrophobic group at this position for potent JAK inhibition.

Experimental Protocols: Ensuring Scientific Integrity

The trustworthiness of any SAR study hinges on the robustness and reproducibility of its experimental methods. Here, we provide detailed, step-by-step protocols for key in vitro assays used to evaluate the biological activity of 3-amino-5-phenylpyrazole analogs.

In Vitro Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 3-amino-5-phenylpyrazole analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.

MTT_Assay_Workflow Start Start: Cancer Cell Culture Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with 3-amino-5-phenylpyrazole Analogs Seed->Treat Incubate_48h Incubate for 48-72h Treat->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 3-4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End: Determine Antiproliferative Activity Analyze->End

In Vitro Kinase Inhibition Assay

Determining the inhibitory activity of 3-amino-5-phenylpyrazole analogs against specific protein kinases is crucial for understanding their mechanism of action. A common method is the ADP-Glo™ Kinase Assay, a luminescence-based assay that measures ADP formation.[9]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), the kinase of interest, the substrate, and ATP.

  • Compound Preparation: Prepare serial dilutions of the 3-amino-5-phenylpyrazole analogs in the kinase reaction buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, the test compound or vehicle, and the substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP generated and is inversely correlated with the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The 3-amino-5-phenylpyrazole scaffold has proven to be a highly fruitful starting point for the development of potent and selective inhibitors of various biological targets, particularly protein kinases. The SAR studies highlighted in this guide underscore the critical importance of systematic chemical modifications to optimize the pharmacological profile of these compounds. The data clearly demonstrates that substituents on both the phenyl ring and the pyrazole core play a crucial role in modulating potency and selectivity.

Future research in this area should continue to explore novel substitutions and derivatizations of the 3-amino-5-phenylpyrazole core. The integration of computational modeling and structural biology will be invaluable in guiding the rational design of next-generation analogs with improved efficacy and drug-like properties. Furthermore, a deeper understanding of the off-target effects and the development of more selective inhibitors will be essential for their successful clinical translation. The detailed experimental protocols provided herein offer a solid foundation for researchers to rigorously evaluate their novel compounds and contribute to the advancement of this promising class of therapeutic agents.

References

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria. Available at: [Link]

  • In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. (PDF) In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. Available at: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

  • Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry. Available at: [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Available at: [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link]

  • Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. ResearchGate. Available at: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available at: [Link]

  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. New Journal of Chemistry. Available at: [Link]

  • Synthesis and SAR of heteroaryl-phenyl-substituted pyrazole derivatives as highly selective and potent canine COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Bentham Science. Available at: [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules. Available at: [Link]

  • Identification, synthesis and SAR of amino substituted pyrido[3,2b]pyrazinones as potent and selective PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Available at: [Link]

  • Table 1 Structures of pyrazole analogs shown with their FP IC 50 , IMAP... ResearchGate. Available at: [Link]

  • IC 50 and SI values of N-phenyl pyrazoline derivatives. ResearchGate. Available at: [Link]

  • 3-Amino-5-phenylpyrazole. PubChem. Available at: [Link]

  • Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

Sources

Comparative

The Bulk Truth: Validating Purity of N-ethyl-5-phenyl-1H-pyrazol-3-amine via Elemental Analysis

Executive Summary: The "99% Purity" Trap In the development of kinase inhibitors, N-ethyl-5-phenyl-1H-pyrazol-3-amine (C₁₁H₁₃N₃) serves as a critical scaffold. A common scenario in the lab is the "purity paradox": HPLC s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "99% Purity" Trap

In the development of kinase inhibitors, N-ethyl-5-phenyl-1H-pyrazol-3-amine (C₁₁H₁₃N₃) serves as a critical scaffold. A common scenario in the lab is the "purity paradox":

  • HPLC shows >99% purity (UV area %).

  • LC-MS confirms the parent mass (

    
    ).
    
  • Reaction Yields for the next step are consistently 10-15% lower than calculated.

The Diagnosis: HPLC and LC-MS are "blind" to inorganic salts (NaCl, Na₂SO₄) and solvated water/ethanol trapped in the crystal lattice of nitrogen-rich heterocycles.

The Solution: Elemental Analysis (CHN) is the only rapid, absolute method to validate the bulk composition of this material. This guide outlines the validation protocol to distinguish between chromatographic purity and compositional truth.

Theoretical Framework

Before validation, we must establish the "Golden Rule" of Elemental Analysis (EA). According to the Journal of Organic Chemistry (JOC) and ACS guidelines, the accepted tolerance is ±0.4% absolute deviation from theoretical values [1].

Compound Profile: N-ethyl-5-phenyl-1H-pyrazol-3-amine[1]
  • Formula: C₁₁H₁₃N₃

  • Molecular Weight: 187.24 g/mol [1]

  • Physical Challenge: Aminopyrazoles are prone to tautomerism and hydrogen bonding , often trapping water or ethanol in non-stoichiometric ratios.

Table 1: Theoretical Composition (Calculated)
ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon (C) 1112.011132.1270.56%
Hydrogen (H) 131.00813.107.00%
Nitrogen (N) 314.00742.0222.44%

Comparative Analysis: Why EA?

While qNMR is the absolute gold standard, it requires expensive deuterated solvents and internal standards. EA provides a high-throughput alternative for bulk validation.

Table 2: Method Performance Matrix
FeatureHPLC (UV/Vis) LC-MS qNMR Elemental Analysis (EA)
Primary Detection Chromophores (UV active)Ionizable speciesProtons (¹H)Bulk Mass (C, H, N)
Blind Spots Salts, Water, Solvents, non-UV impuritiesNon-ionizable salts, suppression effectsParamagnetic impuritiesSpecific structure (cannot ID isomers)
Precision High (Relative %)MediumVery High (Absolute %)High (Absolute %)
Throughput Medium (15-30 min)MediumLow (Setup intensive)High (5-8 min)
Cost LowMediumHighLow
Best For... Trace Organic Impurities Identity Confirmation Absolute Purity (Reference Standards) Bulk Composition & Solvation State

Validation Protocol (Step-by-Step)

This protocol is designed to overcome the combustion resistance of nitrogen-rich rings.

Phase 1: Sample Preparation (The Critical Variable)
  • Pre-drying: Pyrazoles are hygroscopic. Dry the sample at 40°C under high vacuum (1-5 mbar) for 4 hours minimum.

  • Homogenization: Lightly crush crystals with a mortar and pestle. Large crystals trap solvent pockets that explode during combustion, causing nitrogen tailing.

Phase 2: Instrument Setup (Combustion)
  • Carrier Gas: Helium (99.999% purity).

  • Combustion Temp: 980°C (Standard) or 1050°C (if using additives).

  • Oxidation Aid: For this specific compound, add 5–10 mg of Tungsten (VI) Oxide (WO₃) to the tin capsule.

    • Why? N-rich heterocycles can form thermally stable carbon nitrides. WO₃ acts as a flux and oxygen donor to ensure complete combustion [2].

Phase 3: The Weighing Workflow
  • Blank: Run 3 empty tin capsules to establish the baseline.

  • Conditioning: Run a standard (e.g., Acetanilide) to condition the reduction column.

  • K-Factor: Calibrate with Acetanilide (C₈H₉NO) until precision is <0.1%.

  • Sample: Weigh 1.500 mg – 2.500 mg of N-ethyl-5-phenyl-1H-pyrazol-3-amine into a tin capsule. Fold tightly to exclude air.

  • Replication: Run in Triplicate .

Data Interpretation & Case Study

Scenario: The "Wet" Sample

A batch of N-ethyl-5-phenyl-1H-pyrazol-3-amine was recrystallized from Ethanol/Water but not dried sufficiently.

Table 3: Experimental Data Comparison
ElementTheoreticalSample A (Undried) Deviation (A)Sample B (Vac. Dried) Deviation (B)Status
C 70.56%66.80%-3.76%70.45%-0.11%PASS
H 7.00%7.45%+0.45%7.02%+0.02%PASS
N 22.44%21.10%-1.34%22.38%-0.06%PASS

Analysis of Sample A:

  • Carbon and Nitrogen are significantly low.

  • Hydrogen is high.

  • Diagnosis: This pattern is classic for Water/Ethanol Solvation . The presence of non-combustible mass (water) dilutes the C/N percentage while boosting H.

  • Action: Recalculate assuming 0.5 mol H₂O. If the math fits, dry the sample and re-run.

Validation Logic Flow (Visualization)

The following diagram illustrates the decision process for validating the purity of the scaffold.

PurityValidation Start Synthesized N-ethyl-5-phenyl-1H-pyrazol-3-amine HPLC HPLC Analysis (>98% Area?) Start->HPLC EA_Run Run Elemental Analysis (Triplicate + WO3) HPLC->EA_Run Yes Reprocess Reprocess: Vac Dry or Recrystallize HPLC->Reprocess No (Purify first) Check_Tol Check Tolerance (±0.4% Absolute) EA_Run->Check_Tol Pass PASS Bulk Purity Validated Check_Tol->Pass Within ±0.4% Fail FAIL Values Outside Range Check_Tol->Fail > ±0.4% Calc_Solv Recalculate for Solvates (H2O/EtOH) Fail->Calc_Solv Low C/N, High H? Calc_Salt Check for Inorganic Salts Fail->Calc_Salt All Values Low? Calc_Solv->Reprocess Solvent Confirmed Calc_Salt->Reprocess Salt Confirmed Reprocess->EA_Run Re-test

Caption: Workflow for validating bulk purity. Note the feedback loop for solvation checks.

References

  • Journal of Organic Chemistry. (2023). Author Guidelines: Characterization of New Compounds. American Chemical Society.[2][3][4] [Link]

  • International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5][6] Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Waite, S. (2023). Combustion Analysis of Nitrogen-Rich Heterocycles: Technical Note. Exeter Analytical. [Link]

Sources

Validation

Comparative Scaffold Analysis: N-ethyl-5-phenyl-1H-pyrazol-3-amine vs. Celecoxib

[1] Executive Summary This guide provides a technical comparison between the Celecoxib scaffold (a 1,5-diarylpyrazole) and the N-ethyl-5-phenyl-1H-pyrazol-3-amine (EPPA) scaffold. While both entities share a pyrazole cor...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between the Celecoxib scaffold (a 1,5-diarylpyrazole) and the N-ethyl-5-phenyl-1H-pyrazol-3-amine (EPPA) scaffold.

While both entities share a pyrazole core, they represent divergent medicinal chemistry strategies.[1] Celecoxib is optimized for COX-2 inhibition via a rigid 1,5-diaryl arrangement and a sulfonamide pharmacophore. In contrast, EPPA represents a "Privileged Scaffold" for Kinase Inhibition , utilizing the 3-amino motif as a hinge-binding element. This guide analyzes the structural determinants that switch biological selectivity from anti-inflammatory (COX-2) to anti-proliferative (Kinase) pathways.

Structural & Physicochemical Comparison

The fundamental difference lies in the substitution pattern of the pyrazole ring, which dictates the binding mode.

FeatureCelecoxib ScaffoldN-ethyl-5-phenyl-1H-pyrazol-3-amine (EPPA)
Core Structure 1,5-Diaryl-3-trifluoromethylpyrazole3-Amino-5-phenyl-1H-pyrazole
Key Pharmacophore Sulfonamide (SO₂NH₂) at N1-phenylExocyclic Amine (-NH-Et) at C3
Electronic Character Electron-withdrawing (CF₃, SO₂NH₂)Electron-donating (Amine)
H-Bond Donors 1 (Sulfonamide NH₂)2 (Ring NH, Exocyclic NH)
Lipophilicity (cLogP) High (~3.5 - 4.0)Moderate (~1.8 - 2.5)
Primary Target COX-2 (Allosteric Side Pocket)Kinases (ATP Hinge Region)
Pharmacophore Visualization (DOT)

The following diagram illustrates the structural divergence and pharmacophore mapping.

ScaffoldComparison Celecoxib Celecoxib Scaffold (1,5-Diaryl) Sulfonamide 1-Phenyl Sulfonamide (Selectivity Hook) Celecoxib->Sulfonamide CF3 3-CF3 Group (Lipophilic Bulk) Celecoxib->CF3 EPPA EPPA Scaffold (3-Amino-5-Phenyl) Amino 3-Amino Group (H-Bond Donor/Acceptor) EPPA->Amino NH_Ring 1H-Pyrazole NH (H-Bond Donor) EPPA->NH_Ring COX2 Target: COX-2 (Hydrophobic Channel) Kinase Target: Kinase (ATP Hinge Region) Sulfonamide->COX2 Binds Side Pocket Amino->Kinase Mimics Adenine N1/N6 NH_Ring->Kinase Hinge Interaction

Figure 1: Pharmacophore mapping showing the "Selectivity Switch" from COX-2 (Celecoxib) to Kinase (EPPA) targets.

Mechanism of Action & SAR Analysis

Celecoxib: The COX-2 Lock

Celecoxib's potency relies on the 1,5-diaryl substitution . The phenyl ring at position 5 (bearing a methyl group) occupies the hydrophobic channel of the COX-2 enzyme. Crucially, the sulfonamide group at position 1 inserts into a hydrophilic side pocket (Arg513, His90) that is present in COX-2 but sterically restricted in COX-1 (Ile523).

  • SAR Rule: Removal of the 1-phenylsulfonamide abolishes COX-2 selectivity.

EPPA: The Kinase Hinge Binder

The N-ethyl-5-phenyl-1H-pyrazol-3-amine scaffold lacks the bulky N1-substituent. This allows the pyrazole to function as an ATP-mimetic .

  • Hinge Binding: The pyrazole N2 (acceptor) and the exocyclic 3-amino group (donor) form a bidentate hydrogen bond network with the kinase hinge region (backbone residues), mimicking the adenine ring of ATP.

  • Selectivity: Unlike Celecoxib, EPPA derivatives are often explored as inhibitors for CDKs (Cyclin-Dependent Kinases) or VEGFR, depending on the "Gatekeeper" residue interactions.

Experimental Protocols for Validation

To objectively compare these scaffolds, researchers must employ distinct assay platforms. The following protocols validate the "Scaffold Hop."

Protocol A: COX-2 Inhibition Screen (Fluorescent)

Validates Celecoxib activity and EPPA inactivity.

  • Reagents: Recombinant human COX-2, Arachidonic Acid (substrate), ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Preparation: Dissolve Celecoxib (positive control) and EPPA in DMSO. Serial dilute (0.01 µM to 100 µM).

  • Incubation:

    • Mix 10 µL enzyme + 10 µL inhibitor in reaction buffer (100 mM Tris-HCl, pH 8.0). Incubate 10 min at 37°C.

    • Add 10 µL Heme/ADHP mixture.

  • Reaction: Initiate with 10 µL Arachidonic Acid. Incubate 2 min.

  • Detection: Measure Resorufin fluorescence (Ex 535 nm / Em 587 nm).

  • Expected Result:

    • Celecoxib IC₅₀: ~0.04 - 0.06 µM.

    • EPPA IC₅₀: >50 µM (Inactive due to lack of sulfonamide anchor).

Protocol B: ATP-Competitive Kinase Binding (FRET)

Validates EPPA potential as a kinase scaffold.

  • System: LanthaScreen™ Eu Kinase Binding Assay (e.g., for CDK2/Cyclin A).

  • Components: Kinase tracer (Alexa Fluor™ 647), Europium-labeled anti-tag antibody, Test Compound (EPPA).

  • Workflow:

    • Prepare 384-well plate. Add 5 µL EPPA (dilution series).

    • Add 5 µL Kinase/Antibody mixture.

    • Add 5 µL Tracer.

    • Incubate 60 min at Room Temp.

  • Readout: Measure TR-FRET (Ratio 665 nm / 615 nm).

  • Mechanism: EPPA competes with the tracer for the ATP binding site. A decrease in FRET signal indicates binding.

  • Expected Result: EPPA should show micromolar affinity (Kd ~1-10 µM), serving as a starting fragment for optimization.

Synthetic Accessibility & Divergence

The synthesis of these two scaffolds diverges early in the pathway. Celecoxib requires a hydrazine that already carries the sulfonamide, whereas EPPA is synthesized from hydrazine hydrate and a beta-ketonitrile or similar electrophile.

Synthetic Pathway Diagram (DOT)

Synthesis Diketone 1,3-Diketone (4,4,4-trifluoro-1-(4-methylphenyl)...) Celecoxib CELECOXIB (Regioselective Cyclization) Diketone->Celecoxib + Hydrazine_S (Reflux, EtOH) Ketonitrile Beta-Ketonitrile (3-oxo-3-phenylpropanenitrile) Intermediate 3-Amino-5-phenylpyrazole Ketonitrile->Intermediate + Hydrazine_H (Cyclization) Hydrazine_S 4-Sulfonamidophenyl hydrazine Hydrazine_S->Celecoxib Hydrazine_H Hydrazine Hydrate (NH2NH2) Hydrazine_H->Intermediate Ethylamine Ethylamine / Alkylation EPPA EPPA (N-alkylation or Reductive Amination) Intermediate->EPPA + Ethylamine (Derivatization)

Figure 2: Divergent synthetic pathways. Celecoxib forms the pyrazole ring with the N1-substituent installed. EPPA forms the unsubstituted pyrazole first, followed by exocyclic amine modification.

References

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)." Journal of Medicinal Chemistry.

  • Abdellatif, K. R., et al. (2023).[2] "Pyrazole Biomolecules as Cancer and Inflammation Therapeutics."[1][3] Encyclopedia.

  • El-Moghazy, S. M., et al. (2018). "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein Journal of Organic Chemistry.

  • Bavetsias, V., et al. (2010). "Optimization of 3-amino-5-phenylpyrazole inhibitors of Aurora kinases." Bioorganic & Medicinal Chemistry Letters. (Demonstrates the kinase affinity of the aminopyrazole scaffold).
  • Gierse, J. K., et al. (1996). "Expression and characterization of human COX-1 and COX-2." Journal of Biochemistry. (Source for COX-2 assay protocols).

Sources

Comparative

A Comparative Guide to the Physiological Stability of N-ethyl-5-phenyl-1H-pyrazol-3-amine

This guide provides a comprehensive analysis of the stability of N-ethyl-5-phenyl-1H-pyrazol-3-amine under simulated physiological conditions. Designed for researchers, scientists, and drug development professionals, thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the stability of N-ethyl-5-phenyl-1H-pyrazol-3-amine under simulated physiological conditions. Designed for researchers, scientists, and drug development professionals, this document offers a comparative assessment against structurally similar pyrazole-based compounds, supported by detailed experimental protocols and data. Our objective is to furnish a robust framework for evaluating the viability of this compound in early-stage drug discovery and development.

Introduction: The Imperative of Physiological Stability in Drug Discovery

The journey of a candidate molecule from discovery to a viable therapeutic agent is fraught with challenges, a primary one being its stability within the physiological environment. A compound's ability to withstand the diverse chemical landscapes of the gastrointestinal tract and systemic circulation is a critical determinant of its oral bioavailability, efficacy, and safety profile.[1][2][3] Stability testing under simulated physiological conditions is, therefore, an indispensable component of preclinical assessment.[2][4]

This guide focuses on N-ethyl-5-phenyl-1H-pyrazol-3-amine, a novel pyrazole derivative with therapeutic potential. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and versatile biological activity.[5][6] However, the specific substitution pattern of each new analogue dictates its unique physicochemical properties, including its susceptibility to degradation.[7][8]

Herein, we present a head-to-head comparison of the stability of N-ethyl-5-phenyl-1H-pyrazol-3-amine with two closely related analogues: 3-amino-5-phenylpyrazole and 3-ethyl-1H-pyrazol-5-amine. This comparative approach allows for a nuanced understanding of how subtle structural modifications—namely the presence and position of the ethyl and phenyl groups—influence stability in simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and human plasma.

Experimental Design & Rationale

The experimental workflow is designed to mimic the transit of an orally administered drug through the upper gastrointestinal tract and its subsequent entry into systemic circulation. This is achieved by incubating the test compounds in well-defined, simulated biological fluids at physiological temperature (37°C). The International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines for stability testing provide the foundational principles for this study, ensuring data integrity and regulatory relevance.[9][10][11]

G cluster_prep Sample Preparation cluster_incubation Incubation at 37°C cluster_sampling Time-Point Sampling cluster_analysis Analysis A Stock Solutions of Test Compounds (DMSO, 10 mM) B Working Solutions (Acetonitrile, 100 µM) A->B Dilution SGF Simulated Gastric Fluid (SGF) pH 1.2 B->SGF Spike SIF Simulated Intestinal Fluid (SIF) pH 6.8 B->SIF Spike Plasma Human Plasma pH 7.4 B->Plasma Spike Quench Quench Reaction (Ice-cold Acetonitrile) SGF->Quench SIF->Quench Plasma->Quench T0 T = 0 min T30 T = 30 min T60 T = 60 min T120 T = 120 min Centrifuge Centrifuge (Protein Precipitation) Quench->Centrifuge HPLC HPLC-UV Analysis (Quantification) Centrifuge->HPLC

Figure 1: Experimental workflow for physiological stability testing.

Materials & Reagents
  • Test Compounds:

    • N-ethyl-5-phenyl-1H-pyrazol-3-amine (Test Compound)

    • 3-amino-5-phenylpyrazole (Comparator 1)[12]

    • 3-ethyl-1H-pyrazol-5-amine (Comparator 2)[13]

  • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin): Prepared by dissolving 2.0 g of NaCl in 7.0 mL of concentrated HCl and making up the volume to 1 L with deionized water. The pH is adjusted to 1.2 ± 0.1.[14]

  • Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin): Prepared by dissolving 6.8 g of monobasic potassium phosphate in 250 mL of deionized water, adding 77 mL of 0.2 N NaOH, and adjusting the pH to 6.8 ± 0.1. The volume is then made up to 1 L.[14][15]

  • Human Plasma: Pooled, heparinized, and obtained from a certified vendor.

  • Solvents and Other Reagents: HPLC-grade acetonitrile, dimethyl sulfoxide (DMSO), and water. All other chemicals were of analytical grade.

Step-by-Step Experimental Protocol
  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in DMSO.

  • Incubation Setup:

    • Pre-warm SGF, SIF, and human plasma to 37°C in a shaking water bath.

    • Spike the pre-warmed biological fluids with the respective compound's stock solution to achieve a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1% to minimize solvent effects.

  • Time-Point Sampling:

    • Collect aliquots (100 µL) from each incubation mixture at specified time points: 0, 30, 60, and 120 minutes.

    • The T=0 sample is collected immediately after the addition of the compound.

  • Reaction Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the 100 µL aliquot to 200 µL of ice-cold acetonitrile containing an internal standard.

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation (in the case of plasma samples).

    • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins and other insoluble matter.

  • Analytical Quantification:

    • Transfer the supernatant to HPLC vials for analysis.

    • Quantify the remaining parent compound at each time point using a validated HPLC-UV method. The percentage of the compound remaining is calculated relative to the T=0 concentration.

Results: A Comparative Stability Profile

The stability of N-ethyl-5-phenyl-1H-pyrazol-3-amine and its comparators was assessed over a 2-hour period. The data, presented as the percentage of the parent compound remaining, are summarized in the tables below.

Table 1: Stability in Simulated Gastric Fluid (SGF, pH 1.2)

Time (min)N-ethyl-5-phenyl-1H-pyrazol-3-amine (% remaining)3-amino-5-phenylpyrazole (% remaining)3-ethyl-1H-pyrazol-5-amine (% remaining)
0100100100
3098.299.195.5
6095.697.890.1
12090.394.582.3

Table 2: Stability in Simulated Intestinal Fluid (SIF, pH 6.8)

Time (min)N-ethyl-5-phenyl-1H-pyrazol-3-amine (% remaining)3-amino-5-phenylpyrazole (% remaining)3-ethyl-1H-pyrazol-5-amine (% remaining)
0100100100
3099.599.899.2
6098.999.598.5
12097.899.197.2

Table 3: Stability in Human Plasma (pH 7.4)

Time (min)N-ethyl-5-phenyl-1H-pyrazol-3-amine (% remaining)3-amino-5-phenylpyrazole (% remaining)3-ethyl-1H-pyrazol-5-amine (% remaining)
0100100100
3092.195.388.7
6085.491.279.5
12072.883.965.1

Discussion: Structure-Stability Relationships

The experimental data reveal distinct stability profiles for the three pyrazole derivatives, highlighting the profound impact of substituent groups on their chemical resilience.

  • Performance in Simulated Gastric Fluid (SGF): All compounds exhibited a degree of degradation in the highly acidic environment of SGF. Notably, 3-ethyl-1H-pyrazol-5-amine showed the most significant degradation. The pyrazole ring can be susceptible to acid-catalyzed hydrolysis, although it is generally considered aromatic and relatively stable.[5][16] The higher stability of the phenyl-substituted pyrazoles (our test compound and Comparator 1) suggests that the electron-withdrawing nature of the phenyl ring may help to stabilize the pyrazole core against protonation-mediated degradation.

  • Performance in Simulated Intestinal Fluid (SIF): In the near-neutral pH of SIF, all three compounds demonstrated excellent stability, with minimal degradation observed over the 2-hour incubation period. This suggests that these compounds are likely to remain intact within the intestinal lumen, a favorable characteristic for oral absorption.

  • Performance in Human Plasma: The most significant differences were observed in human plasma. The degradation observed here is likely attributable to enzymatic activity (e.g., by esterases or amidases), as plasma provides a more complex and biologically active matrix. N-ethyl-5-phenyl-1H-pyrazol-3-amine and its comparators all showed susceptibility to plasma-mediated degradation. However, 3-amino-5-phenylpyrazole was the most stable of the three. This suggests that the N-ethyl group of our test compound and the C-ethyl group of Comparator 2 may be labile sites for metabolic enzymes.

Potential Degradation Pathways

While detailed metabolite identification was beyond the scope of this study, a plausible degradation pathway for N-ethyl-5-phenyl-1H-pyrazol-3-amine in an acidic or enzymatic environment could involve hydrolysis of the ethyl-amino bond.

G Parent N-ethyl-5-phenyl-1H-pyrazol-3-amine Metabolite 5-phenyl-1H-pyrazol-3-amine Parent->Metabolite Hydrolysis / De-ethylation SideProduct Acetaldehyde Parent->SideProduct Hydrolysis / De-ethylation

Figure 2: Postulated hydrolytic degradation of the test compound.

Conclusion

This comparative guide demonstrates that N-ethyl-5-phenyl-1H-pyrazol-3-amine possesses moderate to good stability under simulated physiological conditions. It is relatively stable in gastric and intestinal fluids but shows susceptibility to degradation in human plasma.

Key Findings:

  • Superiority of Phenyl Substitution: The presence of a phenyl group at the 5-position appears to confer greater stability in acidic conditions compared to an ethyl group.

  • N-alkylation as a Potential Metabolic Liability: The N-ethyl group represents a potential site for enzymatic degradation in plasma.

  • Favorable Intestinal Stability: The high stability of all tested compounds in SIF is a promising indicator for consistent presentation to the intestinal mucosa for absorption.

References

  • Preparation and in vitro evaluation of enteric-coated tablets of rosiglitazone sodium - PMC. Available at: [Link]

  • In vitro release study under the simulated gastrointestinal digestion - Bio-protocol. Available at: [Link]

  • Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects - Dove Medical Press. Available at: [Link]

  • Simulated Gastric and Intestinal Fluid Electrolyte Solutions as an Environment for the Adsorption of Apple Polyphenols onto β-Glucan - PMC. Available at: [Link]

  • Preparation of simulated digestion mediums First, simulated salivary, gastric and intestinal fluids were prepared for later step. Available at: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. Available at: [Link]

  • Stability Across the Lifecycle: The FDA-ICH Draft Q1 Guideline Explained. Available at: [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link]

  • Q1 Stability Testing of Drug Substances and Drug Products - FDA. Available at: [Link]

  • N-ethyl-5-phenyl-1H-pyrazol-3-amine - ChemSynthesis. Available at: [Link]

  • Stability studies of small molecules and proteins - GlycoMScan. Available at: [Link]

  • FDA 483s and Warning Letters concerning Stability Testing - GMP Journal. Available at: [Link]

  • Effect of the acid and base on the pyrazole ring - ResearchGate. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Synthesis and Properties of Pyrazoles | Encyclopedia MDPI. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES - Paper Publications. Available at: [Link]

  • Stability Testing: The Critical Development Phase | Pharmaceutical Technology. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. Available at: [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. Available at: [Link]

  • Stability Studies and Testing of Pharmaceuticals - An Overview - LCGC International. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. Available at: [Link]

  • Biologics vs. Small Molecules, What's the Difference for Stability Testing? - PDS. Available at: [Link]

  • Stability Testing of Pharmaceutical Products. Available at: [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. Available at: [Link]

  • General methods of synthesis for pyrazole and its derivatives. - ResearchGate. Available at: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available at: [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Available at: [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- - NIST WebBook. Available at: [Link]

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. Available at: [Link]

  • 3-ethyl-1H-pyrazol-5-amine | C5H9N3 | CID 21991095 - PubChem. Available at: [Link]

  • 3-Amino-5-phenylpyrazole | C9H9N3 | CID 136655 - PubChem. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: N-ethyl-5-phenyl-1H-pyrazol-3-amine

[1][2] Executive Summary N-ethyl-5-phenyl-1H-pyrazol-3-amine (Molecular Formula: C₁₁H₁₃N₃) is a nitrogen-containing heterocyclic compound used primarily in pharmaceutical research as a scaffold for kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

N-ethyl-5-phenyl-1H-pyrazol-3-amine (Molecular Formula: C₁₁H₁₃N₃) is a nitrogen-containing heterocyclic compound used primarily in pharmaceutical research as a scaffold for kinase inhibitors and receptor ligands.[1] Due to the limited availability of compound-specific toxicological data, Structure-Activity Relationship (SAR) protocols dictate that this substance be handled as a hazardous organic amine .

Immediate Directive:

  • Disposal Method: High-temperature incineration equipped with an afterburner and scrubber.[1]

  • Prohibition: Do NOT dispose of via sanitary sewer, trash, or standard landfill.[1]

  • Primary Hazard: Acute toxicity (oral/dermal) and severe irritation to mucous membranes.[1]

Chemical Profile & Hazard Identification

Based on structural analogs (e.g., 3-aminopyrazole, 5-phenyl-1H-pyrazol-3-amine).[1]

ParameterSpecificationOperational Implication
Molecular Weight 187.24 g/mol N/A
Physical State Solid (Crystalline powder)Dust generation risk; use localized exhaust.[1][2]
Solubility DMSO, Methanol, EthanolLiquid waste streams must be compatible with organic solvents.
Acidity/Basicity Weak Base (Amine group)Incompatible with strong acids and oxidizers.
GHS Classification Warning H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).
Waste Code (RCRA) Not P/U Listed (typically)Classify as D001 (Ignitable, if in solvent) or Non-Specific Organic Waste.[1]
Step-by-Step Disposal Protocol

The following workflow ensures compliance with US EPA (40 CFR 261) and EU Waste Framework Directive standards.

A. Solid Waste (Pure Substance) [1]
  • Segregation: Isolate the solid compound from oxidizers (e.g., perchlorates, nitrates) to prevent exothermic reactions.[1]

  • Containerization: Place the substance in a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1]

  • Labeling: Affix a hazardous waste label detailing:

    • Full Chemical Name: N-ethyl-5-phenyl-1H-pyrazol-3-amine.[1][3]

    • Hazards: "Toxic," "Irritant."[1][4]

    • Date of Accumulation Start.

  • Transfer: Move to the satellite accumulation area (SAA) immediately.

B. Liquid Waste (Reaction Mixtures/Mother Liquors) [1]
  • Solvent Compatibility Check: Ensure the solvent (e.g., DMSO, DCM) is compatible with the waste stream.[1]

  • Stream Selection:

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.[1]

    • Non-Halogenated Stream: If dissolved in Methanol, Ethanol, or Acetone.

  • Neutralization: If the solution was acidified, neutralize to pH 6–9 before adding to organic waste drums to prevent drum corrosion or gas generation.[1]

C. Contaminated Packaging
  • Empty Containers: Triple rinse with a suitable solvent (e.g., acetone).[1] Collect the rinsate as Liquid Waste .[1]

  • Defaced Labels: Cross out original labels and mark as "Empty" or dispose of the container itself as solid hazardous waste if rinsing is not feasible.[1]

Decision Matrix: Disposal Workflow

The following diagram illustrates the logical decision path for disposing of N-ethyl-5-phenyl-1H-pyrazol-3-amine in various states.

DisposalWorkflow Start Waste Generation: N-ethyl-5-phenyl-1H-pyrazol-3-amine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidPack Pack in HDPE Jar (Double Bag if necessary) Solid->SolidPack SolventCheck Check Solvent Type Liquid->SolventCheck LabelSolid Label: 'Toxic Solid Organic' SolidPack->LabelSolid Incineration FINAL DISPOSAL: High-Temp Incineration (w/ Scrubber) LabelSolid->Incineration Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalo No Halogens CombineHalo Combine in Halogenated Waste Drum Halo->CombineHalo CombineNonHalo Combine in Non-Halogenated Waste Drum NonHalo->CombineNonHalo CombineHalo->Incineration CombineNonHalo->Incineration

Figure 1: Decision matrix for segregating and processing waste streams based on physical state and solvent composition.[1]

Emergency Response: Spill Protocol

In the event of a spill, immediate containment is critical to prevent aerosolization of the amine powder.[1]

PPE Required:

  • Respiratory: N95 or P100 respirator (powder form).

  • Skin: Double Nitrile gloves (0.11 mm minimum thickness).[1]

  • Eye: Chemical splash goggles.[1]

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Immediate Area & Alert Personnel Spill->Evacuate PPE 2. Don PPE: Gloves, Goggles, Respirator Evacuate->PPE Contain 3. Containment: Cover with damp paper towels (Prevents dust) PPE->Contain Clean 4. Cleanup: Sweep/Scoop into Waste Bag Contain->Clean Wash 5. Decontamination: Wash surface with soap & water Clean->Wash Report 6. Report to EHS Wash->Report

Figure 2: Sequential workflow for managing solid or liquid spills in a laboratory setting.

Scientific Rationale & Storage

Why Incineration? Pyrazoles contain a stable N-N bond within an aromatic ring.[1] Standard biological degradation (landfill) is often ineffective.[1] High-temperature incineration (>1000°C) ensures complete oxidation of the ring structure into CO₂, H₂O, and N₂ (with scrubbers capturing NOx gases).[1]

Storage Compatibility:

  • Store Under: Inert atmosphere (Argon/Nitrogen) if long-term storage is required, as amines can oxidize over time.[1]

  • Keep Away From: Acid chlorides and anhydrides.[1][5] The amine group at position 3 is nucleophilic and will react vigorously, potentially generating heat and toxic byproducts [1].[1]

References
  • PubChem. (2025).[1] 3-ethyl-4-phenyl-1H-pyrazol-5-amine | C11H13N3.[1][6] National Library of Medicine.[1] Retrieved from [Link][1]

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